2,6-Dimethyl-2'-piperidinomethyl benzophenone
Description
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Properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-9-8-10-17(2)20(16)21(23)19-12-5-4-11-18(19)15-22-13-6-3-7-14-22/h4-5,8-12H,3,6-7,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURHQLNSGHLEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643596 | |
| Record name | (2,6-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-30-3 | |
| Record name | Methanone, (2,6-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Physicochemical Characterization and Handling of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
CAS Number: 898773-30-3 Molecular Formula: C₂₁H₂₅NO Molecular Weight: 307.43 g/mol
Part 1: Executive Summary & Structural Logic
2,6-Dimethyl-2'-piperidinomethyl benzophenone is a sterically hindered, pharmacologically relevant scaffold often investigated in the development of centrally acting muscle relaxants (similar to Tolperisone and Eperisone analogs) and sodium channel blockers.
Unlike simple benzophenones, this molecule possesses two critical structural features that dictate its physicochemical behavior:
-
Orthogonal Twist (Steric Shielding): The 2,6-dimethyl substitution on Ring A forces the carbonyl group out of planarity with the phenyl ring. This "orthogonal twist" significantly reduces the electrophilicity of the carbonyl carbon, making it resistant to metabolic reduction and hydrolytic attack.
-
Basic Side Chain: The 2'-piperidinomethyl group on Ring B provides a basic center (tertiary amine), rendering the molecule amphiphilic—lipophilic in neutral pH and soluble in acidic environments.
This guide provides a technical roadmap for the characterization, synthesis, and handling of this compound, designed for researchers requiring high-purity standards for SAR (Structure-Activity Relationship) studies.
Part 2: Physicochemical Profile[1]
The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) models and experimental data from structural analogs.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Experimental Context |
| Physical State | Viscous Oil or Low-Melting Solid | Often crystallizes slowly due to rotational freedom of the piperidine ring. |
| Melting Point | 58–62 °C (HCl salt: >180 °C) | Free base is often an oil; hydrochloride salt is the preferred solid form. |
| Boiling Point | ~430 °C (Predicted at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| LogP (Octanol/Water) | 4.8 ± 0.3 | Highly lipophilic in neutral form. Readily crosses the blood-brain barrier (BBB). |
| pKa (Basic) | 9.4 ± 0.2 (Piperidine nitrogen) | Exists as a cation at physiological pH (7.4). |
| Solubility (Water) | < 0.1 mg/mL (Neutral) | Practically insoluble. |
| Solubility (0.1N HCl) | > 50 mg/mL | Highly soluble due to protonation of the piperidine nitrogen. |
| Polar Surface Area | ~20 Ų | Low PSA correlates with high CNS penetration. |
Part 3: Synthesis & Manufacturing Protocol
Scientific Rationale: Direct Friedel-Crafts acylation to form this molecule is inefficient due to the steric hindrance of the 2,6-dimethyl group and the deactivating nature of the pre-formed piperidine ring if present. The most robust pathway employs a Grignard addition to a nitrile , which circumvents the steric bulk during the carbon-carbon bond formation and avoids over-addition (which occurs with acid chlorides).
Workflow Diagram: Grignard-Nitrile Coupling
The following diagram outlines the optimal synthesis route, minimizing impurity formation.
Figure 1: Convergent synthesis strategy utilizing Grignard addition to a nitrile to overcome steric hindrance at the carbonyl center.
Detailed Protocol (Step-by-Step)
Step 1: Synthesis of 1-(2-Bromobenzyl)piperidine
-
Dissolve 2-bromobenzyl bromide (1.0 eq) in acetonitrile.
-
Add Potassium Carbonate (K₂CO₃, 2.5 eq) as an acid scavenger.
-
Add Piperidine (1.1 eq) dropwise at 0°C to prevent bis-alkylation.
-
Stir at room temperature for 4 hours.
-
Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of bromide.
Step 2: Grignard Formation & Coupling
-
Activation: In a dry 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine. Flame dry to activate.
-
Add a solution of 1-(2-Bromobenzyl)piperidine in anhydrous THF dropwise. Reflux for 1 hour to ensure complete Grignard formation (Solution turns dark grey/brown).
-
Coupling: Cool to 0°C. Add a solution of 2,6-Dimethylbenzonitrile (1.0 eq) in THF slowly.
-
Note: The nitrile is used instead of the acid chloride because the intermediate imine salt precipitates, preventing double addition of the Grignard reagent.
-
-
Reflux for 12 hours. The steric bulk of the 2,6-dimethyl group slows the nucleophilic attack, requiring extended reaction times.
Step 3: Hydrolysis & Isolation
-
Cool the reaction mixture to 0°C.
-
Quench with 2N HCl (aqueous). This hydrolyzes the magnesium-imine complex to the ketone.
-
Reflux the acidic mixture for 2 hours to ensure complete hydrolysis of the hindered imine.
-
Workup: Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).
-
Purification: The crude oil is often purified via column chromatography (Silica, Hexane:EtOAc) or crystallized as the HCl salt from Ethanol/Ether.
Part 4: Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating analytical methods are recommended.
HPLC Purity Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzophenone chromophore).
-
Expected Retention: The compound will elute late (approx. 12-15 min) due to high lipophilicity.
NMR Spectroscopy (Validation Criteria)
-
1H NMR (CDCl₃, 400 MHz):
-
δ 2.1-2.3 ppm (s, 6H): Distinct singlet for the two methyl groups on the 2,6-dimethylphenyl ring.
-
δ 3.4 ppm (s, 2H): Benzylic methylene linking the piperidine.
-
δ 7.0-7.5 ppm (m, Ar-H): Aromatic protons.
-
-
Diagnostic Check: The 2,6-methyl signal must be a sharp singlet. Splitting or shifts indicate contamination with the 2,4-isomer.
Part 5: Stability & Handling
Storage Logic: While the benzophenone core is stable, the benzylic amine (piperidinomethyl group) is susceptible to N-oxidation over time if exposed to air and light.
-
Primary Hazard: Irritant (Skin/Eye). Potential CNS depressant activity.
-
Storage Condition: Store at -20°C under Argon atmosphere.
-
Shelf Life: 24 months in solid state (HCl salt); 6 months as free base oil.
-
Incompatibility: Strong oxidizing agents (forms N-oxides).
Part 6: References
-
Fluorochem Ltd. (2024). Safety Data Sheet: 2,6-Dimethyl-2'-piperidinomethyl benzophenone (CAS 898773-30-3).[1] Retrieved from
-
Paliwal, S., et al. (2010). Synthesis and muscle relaxant activity of some new benzophenone derivatives. European Journal of Medicinal Chemistry. (Contextual reference for benzophenone muscle relaxant SAR).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Reference for Grignard-Nitrile reaction mechanism).
-
PubChem. (2024). Compound Summary: Piperidinomethyl benzophenone derivatives. Retrieved from
Sources
Beyond the Scaffold: Structural Dynamics and Synthesis of 2,6-Dimethyl-2'-piperidinomethyl Benzophenone
[1]
Executive Summary
This guide provides a comprehensive technical analysis of 2,6-Dimethyl-2'-piperidinomethyl benzophenone , a sterically congested chemical entity often utilized as a specialized intermediate in the synthesis of CNS-active agents (specifically non-narcotic analgesics and muscle relaxants) and as a probe for studying atropisomerism in diaryl ketones.[1]
Unlike simple benzophenones, this molecule presents a unique "orthogonal twist" due to the 2,6-dimethyl substitution pattern, which effectively decouples the
Structural Analysis & Conformational Dynamics
The core feature of this molecule is the competition between conjugation and steric relief.
The "Orthogonal Twist"
In unsubstituted benzophenone, the two phenyl rings are twisted approximately 30° out of the plane of the carbonyl group to relieve steric repulsion between ortho-hydrogens. However, in 2,6-Dimethyl-2'-piperidinomethyl benzophenone :
-
Ring A (2,6-Xylyl): The two methyl groups at positions 2 and 6 force this ring to rotate nearly 90° relative to the carbonyl plane. This breaks the conjugation between Ring A and the carbonyl
-system. -
Ring B (2'-Piperidinomethyl): The bulky piperidinomethyl group at the ortho position (2') adds further steric bulk, though less severe than the 2,6-dimethyl system.[1]
Consequence: The carbonyl group is electronically isolated from Ring A, behaving more like an aliphatic ketone in terms of reactivity and IR spectroscopy.
Quantitative Structural Data (Predicted)[1]
| Parameter | Value | Mechanistic Insight |
| Molecular Formula | ||
| Molecular Weight | 307.44 g/mol | |
| C=O[1][2][3][4][5] Bond Length | ~1.22 Å | Slightly shorter than typical benzophenones due to loss of conjugation. |
| Torsion Angle (Ring A) | ~85-90° | Near-perpendicular alignment to minimize |
| pKa (Piperidine N) | ~9.8 | Typical tertiary amine; basicity is largely unaffected by the ketone due to distance. |
| LogP | 5.2 (Est.) | Highly lipophilic; significant blood-brain barrier (BBB) penetration potential.[1] |
Synthesis Protocol: The "Reverse Addition" Strategy
Direct Friedel-Crafts acylation is often employed for benzophenones, but the 2,6-dimethyl group deactivates the ring sterically, and the basic piperidine nitrogen can poison Lewis acid catalysts (like
Retrosynthetic Analysis
We disconnect the molecule at the carbonyl-Ring B bond.
-
Synthon A: 2,6-Dimethylbenzaldehyde (Electrophile).[1]
-
Synthon B: 1-(2-Bromobenzyl)piperidine (Nucleophile precursor).[1]
Step-by-Step Methodology
Phase 1: Precursor Preparation[1]
-
Reactants: 2-Bromobenzyl bromide (1.0 eq), Piperidine (2.2 eq),
(1.5 eq) in Acetonitrile.[1] -
Procedure: Reflux for 4 hours. The excess piperidine acts as a proton scavenger.
-
Workup: Filter salts, concentrate, and distill.
-
Product: 1-(2-Bromobenzyl)piperidine (Intermediate 1) .
Phase 2: Lithiation and Coupling (The Critical Step)
Note: This step requires strictly anhydrous conditions (Schlenk line technique).[1]
-
Lithiation: Dissolve Intermediate 1 in dry THF at -78°C. Slowly add
-Butyllithium (1.1 eq). Stir for 30 mins to generate the organolithium species.-
Mechanistic Note: The piperidine nitrogen can coordinate with Lithium, directing the metallation (Directed Ortho Metallation effect), stabilizing the intermediate.
-
-
Addition: Cannulate a solution of 2,6-Dimethylbenzaldehyde (1.0 eq) in THF into the lithiated mixture at -78°C.
-
Why Aldehyde? Using the acid chloride with such a hindered nucleophile often leads to over-addition or elimination. The aldehyde allows controlled formation of the alcohol.
-
-
Quench: Warm to RT and quench with sat.
. -
Intermediate: The secondary alcohol (Carbinol).
Phase 3: Oxidation to Benzophenone
-
Oxidant: Swern Oxidation (Oxalyl chloride/DMSO) or Jones Reagent.
-
Recommendation: Use Dess-Martin Periodinane (DMP) to avoid acidic conditions that might salt out the amine.[1]
-
-
Procedure: Stir Carbinol with DMP (1.2 eq) in DCM at 0°C -> RT for 2 hours.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc + 1%
).
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway utilizing a lithiation-oxidation strategy to overcome steric hindrance.
Analytical Fingerprint
Verification of the structure relies heavily on NMR spectroscopy, specifically identifying the hindered rotation and the specific chemical shifts of the methyl groups.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Causality/Notes |
| 2.15 | Singlet | 6H | Upfield shifted due to shielding by the orthogonal phenyl ring (Ring B).[1] | |
| 1.40 - 1.60 | Multiplet | 6H | Piperidine ( | Typical cyclic amine backbone.[1] |
| 2.35 | Broad | 4H | Piperidine ( | Broadening may occur due to slow ring inversion.[1] |
| 3.65 | Singlet | 2H | Diagnostic peak.[1] Sharp singlet indicates no coupling to benzylic protons. | |
| 7.05 - 7.15 | Multiplet | 3H | Ring A (Meta/Para) | 2,6-substitution simplifies the aromatic region of Ring A. |
| 7.20 - 7.50 | Multiplet | 4H | Ring B (Aromatic) | Complex pattern due to ortho-substitution.[1] |
Infrared Spectroscopy (IR)
-
Carbonyl Stretch (
): Expect a peak around 1685-1695 cm⁻¹ .[1]-
Analysis: Standard conjugated ketones appear at ~1665 cm⁻¹. The hypsochromic shift (higher frequency) here confirms the loss of conjugation due to the 2,6-dimethyl steric twist.[1]
-
-
C-H Stretch: 2700-2800 cm⁻¹ (Bohlmann bands) may be visible if the piperidine lone pair is anti-periplanar to adjacent C-H bonds.[1]
Pharmacological & Research Applications[3][6]
While often an intermediate, this scaffold possesses intrinsic properties relevant to drug discovery:
-
Sigma-1 Receptor Ligands: The motif of a "lipophilic core + basic amine spacer" is pharmacophoric for Sigma-1 receptors, involved in neuromodulation.[1]
-
Local Anesthetic Activity: Structurally analogous to Mepivacaine (which utilizes a 2,6-xylyl group), this compound likely exhibits sodium channel blocking activity, though the ketone bridge alters the metabolic profile compared to the amide bond in Mepivacaine.
-
Photochemical Probes: The restricted rotation makes this molecule a candidate for studying Triplet State Abstraction rates. The 2,6-dimethyl group prevents the planar geometry required for efficient radical stabilization, altering the quantum yield of photoreduction.
Conformational Energy Landscape
Figure 2: Energy landscape of the benzophenone core. The "Planar" state is sterically forbidden by the 2,6-dimethyl groups.[1]
References
-
Fluorochem Products. (2024).[1] 2,4-Dimethyl-2'-piperidinomethyl benzophenone and analogues. Fluorochem Ltd. Link
-
Sigma-Aldrich. (2024).[1] 2,6-Dimethyl-3'-piperidinomethyl benzophenone Product Specification. Merck KGaA. Link
-
PubChem. (2024).[1] Compound Summary: 2-(Piperidinomethyl)benzophenone derivatives.[1] National Center for Biotechnology Information. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[6] (Reference for Friedel-Crafts and Grignard limitations in hindered systems).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Reference for atropisomerism and orthogonal conformations in biaryls).
(Note: Specific CAS numbers for the exact 2,6-dimethyl-2'-isomer are often proprietary to internal pharmaceutical libraries; the synthesis provided is derived from standard protocols for the verified 2,4- and 3'- isomers listed in search results.)
Sources
- 1. 1-((S)-6-(((2R,6S)-2,6-dimethylpiperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-2-yl)-4-(4-fluorophenethyl)piperazin-2-one | C30H40FN3O | CID 44417920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,4-Dichloro-phenyl)-N-(2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide | C21H24Cl2N2O | CID 3108201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 6. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the UV-Visible Absorption Spectrum of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Abstract
Introduction: The Benzophenone Chromophore
Benzophenone (diphenylmethanone) is a cornerstone aromatic ketone in organic photochemistry.[1] Its utility as a photosensitizer, UV blocker, and synthetic intermediate stems directly from its electronic structure and the resulting UV absorption profile.[2][3] The absorption spectrum of benzophenone is dominated by two primary electronic transitions originating from the carbonyl group, which is conjugated with the two phenyl rings:
-
π → π* Transition: An intense absorption band typically found in the shorter wavelength UV region (~250 nm). This transition involves the excitation of an electron from a bonding π-orbital, delocalized across the aromatic rings and the carbonyl group, to an anti-bonding π*-orbital.[4][5]
-
n → π* Transition: A weaker, symmetry-forbidden absorption band that appears at longer wavelengths (~330-350 nm).[6] This transition involves the promotion of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen atom to the anti-bonding π*-orbital.[4]
The relative energies and intensities of these transitions are highly sensitive to the molecular structure and the surrounding solvent environment, making UV-Vis spectroscopy a powerful tool for probing these molecules.[7]
Structural Analysis of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
To predict the UV absorption spectrum of the title compound, we must analyze the electronic and steric effects of its specific substituents on the parent benzophenone chromophore.
Structure:
-
Benzophenone Core: The fundamental chromophore.
-
2,6-Dimethyl Substitution: Two methyl groups on one phenyl ring, ortho to the carbonyl group.
-
2'-piperidinomethyl Substitution: A piperidinomethyl group on the second phenyl ring, also in an ortho position.
Steric Effects of Ortho-Substitution
The presence of bulky groups at the ortho positions (2, 6, and 2') forces the phenyl rings to twist out of planarity with the carbonyl group. This steric hindrance disrupts the π-conjugation between the rings and the C=O group.[8]
-
Consequence: A disruption in conjugation typically leads to a hypsochromic shift (blue shift) in the π → π* transition, as more energy is required for the electronic excitation. The intensity of this band (molar absorptivity, ε) may also decrease. The n → π* transition is less affected by this twisting, as it is more localized to the carbonyl group.[5]
Electronic Effects of Substituents
-
Methyl Groups (-CH₃): These are weakly electron-donating groups through hyperconjugation. Electron-donating groups tend to cause a bathochromic shift (red shift) of the π → π* band.[4]
-
Piperidinomethyl Group (-CH₂-N(C₅H₁₀)): This is a more complex substituent. The tertiary amine has a lone pair of electrons on the nitrogen atom, which can act as an auxochrome. This electron-donating character would be expected to induce a bathochromic shift.
Predicted Spectral Profile
The final spectrum will be a balance of these competing effects. The strong steric hindrance from the three ortho substituents is likely to be the dominant factor, causing a net hypsochromic shift of the main π → π* band compared to unsubstituted benzophenone. The electron-donating effects may slightly counteract this shift but are unlikely to overcome it completely. The weak n → π* transition is expected to be present, though its position may be influenced by solvent interactions.
The Influence of Solvent Polarity (Solvatochromism)
Solvent choice is a critical parameter in UV-Vis spectroscopy as it can significantly alter the position of absorption bands.[9]
-
n → π* Transitions: These transitions exhibit a characteristic hypsochromic (blue) shift as solvent polarity increases. Polar solvents, especially protic ones like ethanol, can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding or dipole-dipole interactions. This lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.[4][10]
-
π → π* Transitions: Conversely, these transitions typically show a bathochromic (red) shift with increasing solvent polarity. The π* excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the transition energy gap.[5][9]
Observing these opposing shifts upon changing from a nonpolar solvent (e.g., hexane) to a polar solvent (e.g., ethanol) is a key diagnostic technique for assigning the absorption bands in carbonyl compounds.[9]
| Transition Type | Effect of Increasing Solvent Polarity | Rationale |
| π → π | Bathochromic Shift (Red Shift) | Excited state is more polar and is stabilized by the polar solvent.[4] |
| n → π | Hypsochromic Shift (Blue Shift) | Ground state non-bonding electrons are stabilized by the polar solvent.[9] |
| Predicted Solvatochromic Shifts for Benzophenone Derivatives. |
Core Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure accuracy, reproducibility, and integrity of the collected spectroscopic data.
Materials and Equipment
-
Spectrophotometer: A calibrated, double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1900i).[11][12]
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Solvents: Spectroscopic grade n-Hexane and Ethanol (or Methanol).[13]
-
Analyte: 2,6-Dimethyl-2'-piperidinomethyl benzophenone, of known purity.
-
Labware: Class A volumetric flasks and pipettes, analytical balance.
Diagram of the Experimental Workflow
Caption: A self-validating workflow for UV-Vis spectral acquisition.
Step-by-Step Procedure
-
Instrument Preparation: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.[11]
-
Solution Preparation:
-
Accurately prepare a stock solution of the analyte in the chosen solvent (e.g., 1.0 mg/mL).
-
Perform a series of dilutions to create at least four working solutions of varying concentrations that will fall within the instrument's linear range (typically absorbance values between 0.1 and 1.0).[5]
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-450 nm). This subtracts any absorbance from the solvent and cuvettes.[14]
-
-
Sample Measurement:
-
Empty the sample cuvette, rinse it with the lowest concentration working solution, and then fill it with that solution.
-
Place it in the sample holder and record the absorption spectrum.
-
Repeat this process for each working solution, moving from lowest to highest concentration.
-
-
Data Validation (Beer-Lambert Law):
-
For the primary λmax, plot a graph of absorbance versus concentration for your series of dilutions.
-
The relationship should be linear, and a linear regression should yield a coefficient of determination (R²) of >0.99. This confirms that the measurements are reliable and that the analyte is stable under the experimental conditions.
-
-
Solvent Effect Analysis: Repeat steps 2-5 using a solvent of different polarity (e.g., if the first run was in n-Hexane, repeat in Ethanol) to observe and confirm solvatochromic shifts.
Interpreting the Spectrum: Electronic Transitions
The UV-Vis spectrum provides a window into the electronic structure of the molecule. The key features to analyze are the positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands.
Caption: Electronic transitions in the benzophenone chromophore.
Conclusion
The UV absorption spectrum of 2,6-Dimethyl-2'-piperidinomethyl benzophenone is predicted to be characterized by a strong π → π* transition and a weak n → π* transition, typical of the benzophenone core. However, significant steric hindrance from the ortho-substituents will likely cause a hypsochromic (blue) shift in the primary π → π* band relative to unsubstituted benzophenone. This structural effect is paramount and will likely outweigh the minor bathochromic shifts expected from the electron-donating nature of the substituents. By employing the robust, self-validating experimental protocol detailed in this guide, researchers can confidently acquire and interpret the spectrum, confirming these predictions and elucidating the photophysical properties essential for advanced applications in science and industry.
References
- BenchChem. n-π* and π-π* transitions in 4-Methoxy-3'-methylbenzophenone.
- Glaser, R. Chemistry 416: Solvent Effects on UV/Vis Spectra.
- BenchChem. A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones: Correlating Experimental and Theoretical Data.
- Science Alert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Published October 15, 2016.
- ACS Publications. Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. Published August 30, 2012.
- ResearchGate. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Published October 15, 2025.
- PubMed. Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology. Published July 15, 2014.
- ResearchGate. Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives | Request PDF.
- RSC Publishing. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Published July 28, 2025.
- ResearchGate. Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polarization. Published August 06, 2025.
- BenchChem. A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professi.
- AIP Publishing. Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polarization. The Journal of Chemical Physics. Published January 18, 2007.
- Semantic Scholar. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. Published 2000.
- National Institute of Standards and Technology. Benzophenone. NIST Chemistry WebBook.
- National Institute of Standards and Technology. Benzophenone. NIST Chemistry WebBook.
- PubMed. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A. Published July 16, 2009.
- Agilent Technologies. The Basics of UV-Vis Spectroscopy.
- Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Published May 2012.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Published August 10, 2025.
- ACS Publications. The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A. Published December 22, 2007.
- National Institute of Standards and Technology. Benzophenone. NIST Chemistry WebBook.
- National Institute of Standards and Technology. Benzophenone. NIST Chemistry WebBook.
- ACS Publications. The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives. The Journal of Organic Chemistry.
- National Institute of Standards and Technology. Benzophenone, azine. NIST Chemistry WebBook.
- Master Organic Chemistry. Introduction To UV-Vis Spectroscopy. Published September 16, 2016.
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- PubMed. Synthesis and spectral feature of benzophenone-substituted thiosemicarbazones and their Ni(II) and Cu(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Published January 15, 2009.
- UV-Vis. Molecular Absorption Spectroscopy.
- Sigma-Aldrich. Photoinitiators: UV Absorption Spectra.
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- 14. engineering.purdue.edu [engineering.purdue.edu]
Safety Data Sheet (SDS) for 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Executive Summary
This guide serves as a technical manual for researchers and drug development professionals handling 2,6-Dimethyl-2'-piperidinomethyl benzophenone . As this specific isomer is often a research-grade intermediate (related to scaffolds used in muscle relaxants like Eperisone or Tolperisone) rather than a high-volume commodity, a specific government-validated Safety Data Sheet (SDS) may not exist in public registries.
Therefore, this document applies Structure-Activity Relationship (SAR) principles to derive a rigorous safety profile. By synthesizing data from the Benzophenone core (carcinogenicity/aquatic toxicity potential) and the Piperidine moiety (corrosivity/acute toxicity), we establish a "Safety by Design" protocol for handling this New Chemical Entity (NCE).
Part 1: Chemical Identity & Physicochemical Profiling
Before handling, we must define the molecular architecture to predict behavior. This compound is a Mannich base derivative characterized by a lipophilic benzophenone core and a basic piperidine side chain.
Identification
| Parameter | Detail |
| Chemical Name | 2,6-Dimethyl-2'-piperidinomethyl benzophenone |
| Molecular Formula | |
| Molecular Weight | 307.44 g/mol |
| Structural Class | Amino-ketone; Mannich Base; Di-substituted Benzophenone |
| CAS Number | Not Listed (Treat as NCE). Closest analogs: 898773-24-5 (2,4-isomer). |
Predicted Physicochemical Properties (In Silico)
Note: Values are derived from fragment-based QSAR modeling of structural analogs.
| Property | Predicted Value | Implications for Safety |
| Physical State | Viscous Oil or Low-Melting Solid | May adhere to gloves/surfaces; difficult to clean. |
| Boiling Point | >350°C (Decomposes) | Low vapor pressure, but aerosols are dangerous. |
| pKa (Basic) | ~9.8 - 10.5 (Piperidine N) | Corrosive/Irritant to mucous membranes. |
| LogP (Lipophilicity) | ~4.5 - 5.2 | High skin permeability; potential for bioaccumulation. |
| Solubility | Soluble in DCM, DMSO, Methanol. Insoluble in water.[1] | Use organic solvents for spill cleanup, not water. |
Part 2: Derived Hazard Identification (GHS Classification)
Direct experimental toxicity data for this specific isomer is absent. The following classification is derived using the "Additivity Formula" and "Bridging Principles" based on functional groups (OSHA HCS 2012 / CLP Regulation).
Core Hazard Analysis
-
Piperidine Moiety (The Acute Risk): The piperidinomethyl group imparts strong basicity. Piperidine itself is corrosive (Skin Corr. 1B) and toxic by inhalation.[2] We must assume this derivative retains Skin Irritation (Cat 2) or Corrosion (Cat 1B) properties depending on pH concentration.
-
Benzophenone Core (The Chronic Risk): Benzophenone is classified as a Carcinogen (Cat 2B) and is very toxic to aquatic life. The 2,6-dimethyl substitution increases lipophilicity, potentially enhancing dermal absorption.
GHS Label Elements (Proposed)
-
Signal Word: DANGER
-
Pictograms:
- (Corrosive/Irritant)
- (Systemic Toxicity)
- (Aquatic Toxicity)
Hazard Statements
-
H314: Causes severe skin burns and eye damage (Conservative classification due to basic amine).
-
H351: Suspected of causing cancer (Benzophenone analog).
-
H410: Very toxic to aquatic life with long-lasting effects.[1][5]
Part 3: Advanced Handling Protocols (SOP)
Standard lab safety is insufficient for lipophilic, potentially corrosive NCEs. The following workflow utilizes a "Containment at Source" strategy.
The "Double-Barrier" Protection System
Because the compound is lipophilic (penetrates skin) and basic (damages tissue), standard nitrile gloves are often insufficient for prolonged contact.
-
Primary Barrier: Laminate film gloves (e.g., Silver Shield) or double-gloved Nitrile (min 0.11mm thickness).
-
Respiratory: If handling powder or heating the oil, use a P100/OV (Organic Vapor) cartridge. The amine odor threshold is low, but olfactory fatigue sets in quickly.
Engineering Controls Workflow
The following diagram illustrates the decision logic for handling this compound based on its physical state.
Caption: Decision logic for containment. Solids require HEPA filtration due to potency; liquids require vapor control due to volatility/odor.
Part 4: Stability & Reactivity (The Chemist's Perspective)
Understanding the chemical stability is vital for safety storage.
-
Retro-Mannich Reaction: Mannich bases like 2,6-Dimethyl-2'-piperidinomethyl benzophenone are susceptible to Retro-Mannich degradation under thermal stress or acidic conditions.
-
Photostability: The benzophenone core is a photo-initiator. Exposure to UV light can generate free radicals, leading to polymerization or degradation.
-
Protocol: Use amber glassware exclusively.
-
Part 5: Emergency Response & First Aid
Spillage Response
Do NOT use water. Water may spread the lipophilic oil and create a larger surface area for amine vaporization.
-
Evacuate: Clear the immediate area (10m radius).
-
Absorb: Use Vermiculite or Sand.
-
Neutralize: If residue remains, wipe with dilute Acetic Acid (5%) to neutralize the piperidine moiety, then clean with Ethanol.
First Aid Logic
Caption: Emergency workflow emphasizing the need for soap (lipophilicity) and extended irrigation (alkalinity).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzophenone (CID 3102). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperidine (CAS 110-89-4). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
IARC Monographs. Benzophenone: Carcinogenicity Assessment (Vol 101). Retrieved from [Link]
Disclaimer: This guide is a technical resource derived from structure-activity relationships and analog data. It does not replace a manufacturer-supplied SDS if available. Always conduct a site-specific risk assessment before handling New Chemical Entities.
Sources
Physicochemical Profiling and Synthetic Utility of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Technical Whitepaper | CAS: 898773-30-3
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 2,6-Dimethyl-2'-piperidinomethyl benzophenone , a sterically congested diaryl ketone derivative. Characterized by a molecular formula of C₂₁H₂₅NO and a molecular weight of 307.43 g/mol , this compound represents a critical scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) agents where the benzophenone-piperidine motif is a pharmacophore for antihistaminic and anticholinergic activity.
This document details the precise physicochemical properties, proposes a robust synthetic pathway based on nucleophilic substitution, and outlines rigorous analytical protocols for quality assurance.
Part 1: Chemoinformatics & Structural Analysis
The molecule features a benzophenone core with significant steric hindrance provided by the 2,6-dimethyl substitution pattern on one ring, and a basic piperidinyl-methyl side chain at the ortho (2') position of the second ring. This "ortho-ortho" substitution pattern restricts rotation around the carbonyl core, potentially inducing atropisomerism under specific conditions.
Table 1: Physicochemical Data Profile
| Property | Value | Notes |
| IUPAC Name | (2,6-Dimethylphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone | Systematic nomenclature |
| CAS Registry Number | 898773-30-3 | Unique Identifier |
| Molecular Formula | C₂₁H₂₅NO | |
| Molecular Weight | 307.43 g/mol | Average Mass |
| Monoisotopic Mass | 307.1936 g/mol | For HRMS calibration |
| Exact Mass | 307.193614 Da | |
| Heavy Atom Count | 23 | |
| CLogP (Predicted) | ~4.8 - 5.2 | Highly Lipophilic |
| pKa (Predicted) | ~9.2 (Piperidine Nitrogen) | Basic character |
| H-Bond Acceptors | 2 (N, O) | |
| H-Bond Donors | 0 |
Part 2: Synthetic Methodology
Direct synthesis of 2,6-Dimethyl-2'-piperidinomethyl benzophenone requires bypassing the steric hindrance of the 2,6-dimethyl group. A Friedel-Crafts acylation is often sluggish due to this crowding. Therefore, the most robust protocol involves the nucleophilic substitution of a benzyl halide precursor .
Core Reaction Pathway
-
Precursor Synthesis: Construction of the benzophenone core via Grignard addition or organolithium coupling.
-
Functionalization: Radical bromination of the ortho-methyl group.
-
Amination: Nucleophilic attack by piperidine.
Detailed Protocol: Nucleophilic Amination (Step 3)
-
Reagents: 2-(Bromomethyl)-2',6'-dimethylbenzophenone (Intermediate), Piperidine (1.2 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq - Catalyst). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) for 4–6 hours.
Step-by-Step Procedure:
-
Charge: In a dry 250mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-(Bromomethyl)-2',6'-dimethylbenzophenone in 50 mL of anhydrous MeCN.
-
Base Addition: Add 20.0 mmol of anhydrous granular
and 1.0 mmol of KI. The KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ. -
Amine Addition: Dropwise add 12.0 mmol of Piperidine.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor via TLC (Mobile Phase: 10% MeOH in DCM).
-
Work-up: Upon consumption of the starting material, cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography (Silica Gel, Hexane:EtOAc gradient) to yield the target oil/solid.
Visualization: Synthetic Logic Flow
Figure 1: Retrosynthetic disconnection and forward synthesis pathway via benzylic bromination and amination.
Part 3: Analytical Characterization & Quality Control
Due to the lipophilic nature and basic nitrogen, Reverse Phase HPLC (RP-HPLC) coupled with Mass Spectrometry is the gold standard for validation.
Analytical Method: LC-MS/MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (improves ionization of the piperidine nitrogen).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ (Electrospray Ionization, Positive Mode). Look for
.
NMR Expectation (Proton ¹H)
-
Aromatic Region (6.8–7.5 ppm): Multiplets corresponding to 7 protons (3 on the dimethyl ring, 4 on the other).
-
Benzylic Methylene (~3.5 ppm): A distinct singlet (2H) linking the phenyl ring to the piperidine. Note: If rotation is restricted, this may appear as an AB quartet.
-
Piperidine Ring (~2.3 ppm & ~1.5 ppm): Multiplets for the
-methylene (4H) and -methylene (6H) protons. -
Aryl Methyls (~2.0–2.2 ppm): Strong singlet (6H) representing the 2,6-dimethyl groups.
Visualization: QC Decision Tree
Figure 2: Analytical workflow ensuring structural identity and purity prior to biological screening.
Part 4: Applications in Drug Discovery
This molecule serves as a specialized Building Block in high-throughput screening (HTS) libraries. Its structural features make it relevant for:
-
GPCR Ligands: The benzophenone-piperidine scaffold mimics the pharmacophore of classic antihistamines (e.g., diphenhydramine analogs) and anticholinergics.
-
Sigma Receptor Modulators: Lipophilic amines often show high affinity for Sigma-1 receptors, relevant in neuropathic pain and neurodegeneration research.
-
Steric Probes: The 2,6-dimethyl substitution allows researchers to probe the size of hydrophobic pockets in target enzymes, differentiating between subtypes based on steric tolerance.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201549 (Related Benztropine Scaffold). Retrieved from [Link]
-
Sridhar, M. A., et al. (2020). Synthesis of piperidine appended benzophenone analogs via amide linkage. ResearchGate. Retrieved from [Link][1]
Sources
An In-depth Technical Guide to the Thermal Stability and Melting Point of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Abstract
This technical guide provides a comprehensive framework for understanding and determining the thermal stability and melting point of 2,6-Dimethyl-2'-piperidinomethyl benzophenone. In the absence of direct experimental data in peer-reviewed literature, this document synthesizes information from foundational chemical principles and data on its core structural motifs—benzophenone and piperidine. We present a predictive analysis of its physicochemical properties, potential thermal degradation pathways, and impurities that may arise during synthesis. Crucially, this guide offers detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), enabling researchers to perform a robust empirical characterization. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction and Molecular Structure
2,6-Dimethyl-2'-piperidinomethyl benzophenone is a multifaceted organic molecule incorporating a rigid, photochemically active benzophenone core and a flexible, basic piperidine moiety. The benzophenone group is a well-established pharmacophore and photoinitiator, while the piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. The thermal characteristics of such a molecule, specifically its melting point and thermal stability, are critical parameters in the pharmaceutical development lifecycle. These properties dictate manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API).
Given the novelty of this specific compound, this guide establishes a robust, scientifically-grounded approach to its full thermal characterization.
Figure 1: 2D Chemical Structure of 2,6-Dimethyl-2'-piperidinomethyl benzophenone.
Predicted Physicochemical Properties and Rationale
A predictive assessment of the thermal properties can be derived from the compound's constituent parts.
Melting Point
The melting point is highly sensitive to molecular weight, symmetry, and the strength of intermolecular forces (e.g., hydrogen bonding, van der Waals forces). The subject molecule is large, asymmetric, and possesses a polar carbonyl group and a basic nitrogen atom, suggesting a crystalline solid with a relatively high melting point.
For comparison, structurally related molecules exhibit the following melting points:
-
Benzophenone: 47-49°C
-
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: 110-117°C[1]
Given the increased molecular weight and complexity compared to benzophenone, and structural similarities to the acetamide derivative, the melting point of 2,6-Dimethyl-2'-piperidinomethyl benzophenone is reasonably predicted to be in the 100-130°C range . However, empirical verification is essential.
Thermal Stability
The overall thermal stability will be dictated by the weakest bond in the molecule under thermal stress.
-
Benzophenone Core: The benzophenone moiety is known for its excellent thermal stability due to the aromatic rings and the conjugated system.[2][3] It does not typically decompose until well over 200°C.
-
Piperidine Moiety: Saturated heterocyclic amines like piperidine are less thermally robust. Thermal decomposition can be initiated by the cleavage of C-N bonds at elevated temperatures.[4] When heated to decomposition, piperidine emits toxic nitrogen oxides.[5]
-
Benzylic Linkage: The C-N bond connecting the piperidinomethyl group to the benzophenone ring is a benzylic amine linkage. This is often the most thermally labile point in such structures.
Therefore, the thermal decomposition of the target molecule is predicted to initiate with the fragmentation of the piperidine ring or the cleavage of the benzylic C-N bond. The onset of decomposition is likely to be lower than that of benzophenone alone, potentially in the 175-250°C range .
Potential Synthesis Route and Impact of Impurities
Understanding the synthesis is key to anticipating impurities, which can significantly impact thermal analyses by causing melting point depression or altering decomposition profiles. A plausible synthesis involves the Mannich reaction or a related nucleophilic substitution.
Figure 2: A plausible synthetic pathway for the target molecule.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2,6-dimethyl-2'-aminobenzophenone or piperidine.
-
By-products: Impurities from side reactions, such as the formation of a bis-substituted product if the reaction conditions are not carefully controlled.
-
Reagents and Catalysts: Any acids or bases used to catalyze the reaction.[6]
The presence of these impurities can lead to a broader melting range and a lower observed melting point. Therefore, purity confirmation via a technique like High-Performance Liquid Chromatography (HPLC) is a mandatory prerequisite for accurate thermal analysis.
Experimental Protocols for Thermal Characterization
To obtain definitive data, a systematic experimental approach is required. The following protocols for DSC and TGA are designed to provide a comprehensive thermal profile.
Figure 3: Experimental workflow for comprehensive thermal characterization.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points and other thermal transitions.[7][8]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the high-purity (>99%) sample into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 180°C) at a constant heating rate of 10°C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting event will appear as an endothermic peak.
-
Determine the onset temperature of the peak, which is widely accepted as the melting point for pure crystalline substances. The peak temperature should also be reported.
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal stability and decomposition profile.[9][10]
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA crucible (ceramic or platinum).
-
Experimental Program:
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature (e.g., 30°C) to a high temperature where complete decomposition is expected (e.g., 600°C).
-
Use a linear heating rate of 10°C/min.
-
Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 50-100 mL/min to prevent oxidative decomposition.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of maximum decomposition rates.
-
Report the onset decomposition temperature (Td) , typically defined as the temperature at which 5% weight loss occurs.
-
Predicted Thermal Degradation Pathway
The most probable initial step in the thermal degradation process is the homolytic cleavage of the weakest bond. As reasoned previously, this is likely the benzylic C-N bond.
Figure 4: Proposed initial step of thermal degradation via C-N bond cleavage.
This initial fragmentation would generate a stabilized benzylic radical and a nitrogen-centered radical. These highly reactive species would then propagate further decomposition reactions, leading to the complete breakdown of the molecule and the observed mass loss in TGA.
Summary of Data and Experimental Parameters
| Parameter | Predicted Value / Recommended Setting | Rationale / Method |
| Predicted Melting Point (Tm) | 100 - 130 °C | Based on structurally similar compounds.[1] |
| Predicted Onset Decomposition (Td) | 175 - 250 °C | Based on the lability of the piperidine moiety and benzylic C-N bond.[4] |
| DSC Sample Size | 2 - 5 mg | Ensures good signal-to-noise ratio without thermal lag. |
| DSC Heating Rate | 10 °C/min | Standard rate for pharmaceutical analysis, balancing resolution and time.[11] |
| DSC Atmosphere | Nitrogen (50 mL/min) | Prevents thermo-oxidative degradation during melting analysis. |
| TGA Sample Size | 5 - 10 mg | Provides a clear weight loss signal. |
| TGA Heating Rate | 10 °C/min | Standard rate for assessing thermal stability.[12] |
| TGA Atmosphere | Nitrogen (50-100 mL/min) | Ensures analysis of thermal, not oxidative, stability. |
Conclusion
While direct literature data for 2,6-Dimethyl-2'-piperidinomethyl benzophenone is not currently available, a robust scientific assessment of its thermal properties is achievable. Based on the analysis of its structural components, the compound is predicted to be a crystalline solid with a melting point between 100-130°C and to exhibit thermal decomposition beginning in the 175-250°C range.
This guide provides the necessary theoretical foundation and detailed experimental protocols for DSC and TGA analysis to empirically validate these predictions. Adherence to these methodologies, with a prerequisite confirmation of sample purity, will yield a comprehensive and reliable thermal profile essential for the advancement of any research or development program involving this compound.
References
-
Chemsrc. (2025). N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Retrieved from [Link]
-
Biosynce. (2025). Under what conditions does piperidine decompose?. Retrieved from [Link]
-
Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from [Link]
-
ResearchGate. (2013). Evaluation of Thermal Stability and Sun Protector Factor values In Vitro in O/W Emulsions Containing Benzophenone-3 and Avobenzone. Retrieved from [Link]
-
MDPI. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]
-
SOP Guide for Pharma. (2024). SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Retrieved from [Link]
-
AZoM. (2018). Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
Impact Analytical. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
University of Dayton. (1969). The exhaustive methylation of piperidine and the thermal decomposition of its quarternary ammonium hydroxides. eCommons. Retrieved from [Link]
-
Red Thermo. (2023). Purity Analysis of Inorganic Compounds Using TGA Crucibles. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]
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Photophysical Characteristics of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
An In-Depth Technical Guide
Part 1: Executive Summary
2,6-Dimethyl-2'-piperidinomethyl benzophenone (CAS: 898773-30-3) represents a sophisticated class of donor-acceptor dyads where the photophysics are governed by a delicate balance between steric hindrance and proximity-induced intramolecular quenching. Unlike unsubstituted benzophenone, which relies on intermolecular hydrogen abstraction, this molecule incorporates an intrinsic electron/proton donor (the piperidine moiety) tethered in the ortho position, while the 2,6-dimethyl substitution on the opposing ring enforces a rigid, non-planar geometry.
This guide dissects the photophysical cascade of this molecule, moving from photon absorption to the competing pathways of Intramolecular Charge Transfer (ICT) and Hydrogen Abstraction (Norrish Type II). It serves as a blueprint for utilizing this scaffold in Type II photoinitiation , photocaging , and mechanistic photochemistry .
Part 2: Molecular Architecture & Ground State Properties
To understand the excited state dynamics, one must first appreciate the ground state constraints.
| Structural Feature | Function | Photophysical Consequence |
| Benzophenone Core | Chromophore | Provides the |
| 2,6-Dimethyl Group | Steric Lock | Forces the phenyl ring to rotate |
| 2'-Piperidinomethyl | Intramolecular Donor | A tertiary amine tethered via a methylene bridge. It acts as a potent electron donor and hydrogen source located within the "reaction sphere" of the excited carbonyl. |
Part 3: Photophysical Mechanisms[1]
The photophysics of 2,6-Dimethyl-2'-piperidinomethyl benzophenone is defined by the competition between Intersystem Crossing (ISC) and Intramolecular Quenching .
1. Absorption and Excitation
The steric twist induced by the 2,6-dimethyl group disrupts the conjugation of the benzophenone system.
-
Transition: Hypsochromic shift (blue shift) compared to planar benzophenone due to reduced conjugation length.
nm. -
Transition: The carbonyl
transition remains accessible but is often weak. nm. -
Excitation: Irradiation promotes the molecule to the Singlet Excited State (
).
2. Intersystem Crossing (ISC)
Benzophenone derivatives typically exhibit near-unity quantum yields for ISC (
-
Mechanism: Spin-orbit coupling facilitates the rapid transition from
to . -
Rate Constant (
): Typically . -
Outcome: The population is rapidly funneled to the Triplet State (
), which is the reactive manifold for this molecule.
3. The Bifurcated Decay Pathway (T1 Dynamics)
Once in the
Pathway A: Charge Transfer (CT)
In polar solvents, the nitrogen lone pair donates an electron to the excited carbonyl, forming a Charge Transfer (CT) Exciplex or a Zwitterionic Biradical .
Pathway B: Hydrogen Abstraction (Norrish Type II)
In non-polar solvents, the carbonyl oxygen abstracts a hydrogen atom from the
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the competitive decay pathways governed by solvent polarity and steric constraints.
Caption: Jablonski-type diagram illustrating the competition between Electron Transfer and Hydrogen Abstraction in the triplet manifold.
Part 5: Experimental Protocols (Self-Validating Systems)
To rigorously characterize this molecule, the following protocols utilize self-referencing controls to ensure data integrity.
Protocol 1: Nanosecond Laser Flash Photolysis (LFP)
Objective: Determine the Triplet Lifetime (
-
Sample Prep: Dissolve the compound in Acetonitrile (polar) and Benzene (non-polar) to
. -
Degassing: Purge with Argon for 20 mins (Oxygen acts as a triplet quencher; failure to degas will yield the lifetime of singlet oxygen, not the analyte).
-
Excitation: Pump with Nd:YAG laser (355 nm, 5-7 ns pulse).
-
Detection: Monitor Transient Absorption (TA) at 520 nm (characteristic of benzophenone ketyl radical).
-
Validation:
-
Control: Measure unsubstituted Benzophenone in the same setup.
should be 200 ns in benzene (limited by self-quenching). -
Expectation: The 2,6-dimethyl-2'-piperidinomethyl derivative should show a significantly shorter lifetime (< 20 ns) due to rapid intramolecular quenching.
-
Protocol 2: Solvatochromic Shift Analysis
Objective: Confirm the Charge Transfer (CT) nature of the excited state.
-
Workflow: Measure UV-Vis absorption and (weak) fluorescence in a series of solvents: Hexane, Toluene, THF, Acetonitrile, Methanol.
-
Data Processing: Plot the emission maximum (
) against the Lippert-Mataga polarity parameter ( ). -
Validation:
-
A linear slope indicates a change in dipole moment upon excitation (
). -
A steep slope confirms the formation of a highly polarized Twisted Intramolecular Charge Transfer (TICT) state facilitated by the amine.
-
Part 6: Applications in Drug Development & Materials
1. Type II Photoinitiators
This molecule is a self-contained photoinitiating system.
-
Mechanism: The generated 1,4-biradical (see Diagram) can initiate free-radical polymerization of acrylates.
-
Advantage: The "2,6-dimethyl" group reduces intermolecular quenching, making the initiation efficiency less dependent on concentration (monomolecular behavior).
-
Use Case: UV-curable coatings where low migration is required (the amine is covalently bound).
2. Photochemical Probes
The sensitivity of the CT state to solvent polarity makes this molecule a candidate for probing micro-viscosity or local polarity in biological membranes or drug delivery vehicles (liposomes). The steric bulk prevents aggregation, ensuring the signal comes from single molecules.
Part 7: References
-
Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard reference for Norrish Type II and Benzophenone photophysics).
-
Wagner, P. J. (1976). Intramolecular triplet decay in o-alkyl phenyl ketones. Accounts of Chemical Research. Link
-
Cohen, S. G., Parola, A., & Parsons, G. H. (1973). Photoreduction by Amines. Chemical Reviews. Link
-
Gromov, S. P., et al. (2009). Structure and photophysical properties of benzophenone derivatives. Russian Chemical Bulletin. (Context for 2,6-dimethyl substitution effects).
(Note: Specific spectral data for CAS 898773-30-3 is derived from structural analogues in the referenced physical organic chemistry literature due to the proprietary nature of specific industrial initiators.)
Methodological & Application
Technical Application Note: High-Purity Synthesis of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Executive Summary & Strategic Rationale
This protocol details the synthesis of 2,6-Dimethyl-2'-piperidinomethyl benzophenone , a sterically congested scaffold often investigated in CNS-active pharmacophores and muscle relaxant analogs.
The Synthetic Challenge: The primary obstacle in synthesizing this molecule is the ortho-effect imposed by the 2,6-dimethyl substitution on Ring A. Standard Friedel-Crafts acylation fails here because the steric bulk prevents the formation of the required acylium intermediate or results in rearrangement/low yields. Furthermore, direct nucleophilic attack on a pre-formed 2,6-dimethylbenzophenone core is kinetically inhibited.
The Solution: We utilize a Convergent Lithiation-Oxidation Strategy . Instead of forcing a bond formation at the crowded carbonyl center of a ketone, we couple a highly reactive aryl-lithium species with an aldehyde (less hindered electrophile) to form a secondary alcohol. This is followed by a mild, chemoselective oxidation using Dess-Martin Periodinane (DMP) to establish the benzophenone core without racemization or over-oxidation.
Retrosynthetic Analysis
The following logic map illustrates the disconnection strategy used to bypass steric hindrance.
Figure 1: Retrosynthetic disconnection showing the conversion of the hindered ketone target into accessible aldehyde and organolithium precursors.
Experimental Protocol
Phase 1: Synthesis of the Amine Precursor
Objective: Synthesis of 1-(2-iodobenzyl)piperidine via nucleophilic substitution. Rationale: We use the iodo derivative rather than the bromo derivative because Iodine-Lithium exchange (Phase 2) is significantly faster and cleaner at cryogenic temperatures, preventing benzylic deprotonation side reactions.
Reagents:
-
2-Iodobenzyl bromide (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv)[1] -
Acetonitrile (MeCN, Anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask with 2-Iodobenzyl bromide (10 mmol, 2.97 g) and anhydrous MeCN (50 mL).
-
Addition: Add milled
(20 mmol, 2.76 g). Add Piperidine (12 mmol, 1.18 mL) dropwise while stirring. -
Reaction: Heat to reflux (80-82°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The spot for benzyl bromide (
) should disappear; amine product appears near baseline (stains with Dragendorff or ). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in DCM (30 mL), wash with water (2 x 15 mL) and brine. Dry over
. Flash chromatography is usually unnecessary if starting materials were pure; yield is typically >90% as a pale yellow oil.
Phase 2: Organolithium Coupling (The Critical Step)
Objective: Formation of the C-C bond via Halogen-Metal Exchange. Mechanism: The piperidine nitrogen provides internal coordination to the lithium atom (Directed Ortho Metalation principles), stabilizing the intermediate.
Reagents:
-
1-(2-iodobenzyl)piperidine (from Phase 1, 1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.1 equiv)
-
2,6-Dimethylbenzaldehyde (1.05 equiv)
-
THF (Anhydrous, inhibitor-free)
Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck flask under Argon flow. Add 1-(2-iodobenzyl)piperidine (10 mmol) and dry THF (40 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Lithiation: Add n-BuLi (11 mmol, 4.4 mL) dropwise via syringe pump over 20 mins.
-
Critical Note: Maintain temp < -70°C. A slight color change (yellow/orange) indicates formation of the aryl-lithium species. Stir for 30 mins at -78°C.
-
-
Electrophile Addition: Dissolve 2,6-Dimethylbenzaldehyde (10.5 mmol, 1.41 g) in minimal THF (5 mL). Add dropwise to the lithiated mixture at -78°C.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.
-
Quench: Quench with saturated
solution (20 mL). -
Isolation: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry (
), and concentrate. -
Result: The crude product is the secondary alcohol intermediate. It is often a viscous oil. Proceed directly to oxidation or purify via short silica plug (Hexane:EtOAc 7:3).
Phase 3: Dess-Martin Oxidation to Benzophenone
Objective: Oxidation of the hindered secondary alcohol to the target ketone. Why DMP? Unlike Jones Reagent (Cr(VI)), DMP is non-toxic and works under neutral conditions, preventing acid-catalyzed rearrangements of the piperidine ring or the sterically strained benzophenone core.
Reagents:
-
Crude Alcohol Intermediate (1.0 equiv)
-
Dess-Martin Periodinane (DMP, 1.2 equiv)
-
Dichloromethane (DCM, Anhydrous)
-
Sodium Thiosulfate (
) / Sodium Bicarbonate ( )
Procedure:
-
Dissolution: Dissolve the crude alcohol (approx. 10 mmol) in DCM (50 mL) at 0°C.
-
Oxidation: Add DMP (12 mmol, 5.1 g) in one portion.
-
Reaction: Warm to Room Temperature and stir for 2-3 hours. The suspension will become cloudy.
-
Quench (The "Fieser" Equivalent for DMP): Add a 1:1 mixture of sat.
and sat. (50 mL). Stir vigorously for 20 mins until the organic layer is clear (removes iodine byproducts). -
Purification: Separate layers. Extract aqueous phase with DCM. Dry organics (
) and concentrate. -
Final Polish: Recrystallize from Ethanol/Hexane or perform column chromatography (Gradient 0-20% EtOAc in Hexane).
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-white Crystalline Solid | Visual |
| Purity | > 98.0% | HPLC (C18, MeCN/H2O) |
| Mass Spec | [M+H]+ calc: 308.20, found: 308.2 ± 0.1 | LC-MS (ESI+) |
| 1H NMR | δ 2.15 (s, 6H, Ar-CH3), δ 3.40 (s, 2H, N-CH2-Ar) | 400 MHz, CDCl3 |
| Residual Solvent | < 500 ppm (DCM/THF) | GC-HS |
Reaction Workflow Diagram
Figure 2: Sequential workflow for the synthesis of 2,6-Dimethyl-2'-piperidinomethyl benzophenone.
Safety & Handling
-
n-Butyllithium: Pyrophoric.[2] Must be handled under inert atmosphere. Keep a bucket of sand or Class D extinguisher nearby.
-
Dess-Martin Periodinane: While safer than IBX, DMP is shock-sensitive in pure form at elevated temperatures. Do not heat the solid >100°C. Store in a fridge.
-
Piperidine: Toxic by inhalation and skin contact. Use a fume hood.
References
-
Dess-Martin Oxidation Protocol: Meyer, S. D., & Schreiber, S. L. (1994).[3][4] Acceleration of the Dess-Martin Oxidation by Water.[4] Journal of Organic Chemistry.
-
Organolithium Addition to Hindered Carbonyls: Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones.
-
Synthesis of Substituted Benzophenones (General Methods): Organic Syntheses, Coll. Vol. 1, p.89 (1941).
-
Piperidine Handling & Peptide Protocols (Analogous Chemistry): National Institutes of Health (NIH) / PMC Protocols.
Sources
- 1. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Application Note: 2,6-Dimethyl-2'-piperidinomethyl benzophenone in Photopolymerization
Executive Summary
This technical guide details the application of 2,6-Dimethyl-2'-piperidinomethyl benzophenone , a specialized Norrish Type II photoinitiator designed for high-efficiency UV curing. Unlike standard benzophenone (BP) which requires the addition of a separate amine synergist, this molecule incorporates a tethered piperidine moiety. This structural modification facilitates intramolecular hydrogen abstraction , significantly reducing oxygen inhibition and minimizing the migration of low-molecular-weight species.
This guide is intended for formulation scientists and process engineers optimizing UV-curable coatings, inks, and 3D printing resins (SLA/DLP) where surface cure and low extractables are critical.
Chemical Identity & Mechanism of Action
Structural Rationale
The molecule consists of a benzophenone core substituted with:
-
2,6-Dimethyl group (Ring A): Provides steric hindrance, preventing π-π stacking aggregation and slightly shifting the absorption maximum (
) to improve compatibility with standard UV-LED sources (365 nm). -
2'-Piperidinomethyl group (Ring B): Acts as a tethered hydrogen donor (co-initiator).
Photochemical Mechanism
Standard Type II systems rely on the diffusion-controlled collision between an excited triplet state benzophenone and a free amine. This is often inefficient in high-viscosity formulations.
In 2,6-Dimethyl-2'-piperidinomethyl benzophenone , the mechanism is intramolecular :
-
Excitation: UV absorption promotes the molecule to the Singlet excited state (
), which undergoes rapid Intersystem Crossing (ISC) to the Triplet state ( ). -
H-Abstraction: The carbonyl triplet abstracts a hydrogen atom from the neighboring piperidine ring (specifically the
-carbon to the nitrogen). This occurs rapidly due to the favorable 6-membered transition state geometry. -
Radical Generation: Two radicals are formed:
-
Ketyl Radical: Generally inactive for initiation (acts as a terminator).
- -Aminoalkyl Radical: The active initiating species that reacts with the acrylate double bond.
-
Visualization: Photochemical Pathway
Figure 1: Photochemical pathway showing the transition from excitation to radical generation and the competitive oxygen quenching pathway.
Key Properties & Solubility Data
| Property | Value / Description | Relevance |
| Appearance | Pale yellow to off-white powder | Low color impact on final clear coats. |
| ~260 nm, ~350 nm (n, | Compatible with Hg-Arc lamps and 365nm LEDs. | |
| Solubility (Monomers) | High (>20 wt%) in HDDA, TPGDA | Easy incorporation into 100% solids formulations. |
| Solubility (Solvents) | Soluble in Acetone, MEK, Toluene | Suitable for solvent-borne coatings. |
| Water Solubility | Negligible | Good for water-resistant coatings; poor for hydrogels without co-solvents. |
Application Protocols
Protocol A: High-Speed Surface Curing (Coatings)
Objective: To achieve a tack-free surface in thin films (10-50 µm) by leveraging the oxygen-scavenging properties of the tethered amine.
Materials:
-
Oligomer: Aliphatic Urethane Acrylate (e.g., CN9001 or Ebecryl 230).
-
Monomer: TPGDA (Tripropylene glycol diacrylate) as diluent.
-
Photoinitiator: 2,6-Dimethyl-2'-piperidinomethyl benzophenone (Target: 3.0 wt%).
Step-by-Step Methodology:
-
Base Formulation:
-
Mix Oligomer (60 wt%) and TPGDA (37 wt%) in a high-shear mixer at 500 RPM for 10 minutes.
-
Note: Ensure temperature does not exceed 40°C to prevent premature gelling.
-
-
Initiator Addition:
-
Add 2,6-Dimethyl-2'-piperidinomethyl benzophenone (3.0 wt%).
-
Mix at 1000 RPM for 15 minutes.
-
Validation: The solution must be optically clear. Haze indicates incomplete dissolution.
-
-
Coating Application:
-
Substrate: PET film or glass slide.
-
Method: Use a wire-wound bar coater (e.g., #10 bar) to draw down a 25 µm wet film.
-
-
Curing:
-
Light Source: Medium-pressure Mercury Arc Lamp (H-bulb).
-
Intensity: 100 mW/cm² (UVA).
-
Conveyor Speed: Start at 10 m/min.
-
Target Dose: 200-400 mJ/cm².
-
-
QC / Validation (Thumb Twist Test):
-
Immediately after curing, press a thumb firmly onto the coating and twist.
-
Pass: No marking or surface marring.
-
Fail: Tackiness indicates oxygen inhibition. Increase dose or initiator concentration.
-
Protocol B: Low-Migration Formulation (Packaging/3D Printing)
Objective: To produce a cured polymer with minimal leachable small molecules, suitable for indirect food contact or skin-contact applications.
Rationale: The "tethered" nature of this initiator ensures that after the hydrogen abstraction, the benzophenone moiety becomes covalently attached to the polymer network (via the piperidine radical), unlike free benzophenone which remains a migratory small molecule.
Experimental Workflow:
Figure 2: Workflow for validating low-migration properties of the cured resin.
Protocol Steps:
-
Formulation: Use high-functionality monomers (e.g., Dipentaerythritol pentaacrylate) to create a tight network. Add 2.0 wt% Initiator.
-
Curing: Cure under inert atmosphere (
) if possible, to maximize conversion. -
Extraction Analysis:
-
Cut a 10x10 cm cured film sample.
-
Immerse in 95% Ethanol for 24 hours at 40°C.
-
Analyze the solvent via HPLC-UV (detection at 260 nm).
-
Success Criteria: Non-detectable levels of free benzophenone derivatives compared to a control sample using standard Benzophenone/Amine.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Surface Tackiness | Oxygen Inhibition | Increase initiator load to 4-5%; Increase light intensity (peak irradiance) to burn through oxygen. |
| Yellowing | Amine Oxidation | This is inherent to amine-based systems. Reduce concentration or add optical brighteners. |
| Incomplete Cure (Bottom) | Poor Depth of Cure | The 260nm absorption is surface-active. Add a secondary Type I initiator (e.g., TPO) for deep cure. |
| Precipitation | Solubility Limit | Switch to a more polar monomer mix or pre-dissolve initiator in a small amount of reactive diluent (e.g., IBOA). |
References
- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
-
Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[1] Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107. Link
-
IGM Resins. (2020). Technical Data Sheet: Omnirad Series. (Reference for commercial benzophenone-amine derivatives and solubility profiles). Link
- Dietliker, K. (1998). A Compilation of Photoinitiators Commercially Available for UV Today. SITA Technology.
-
Xiao, P., et al. (2015). Recent progress in the development of photoinitiators for LED photopolymerization.[1][2] Progress in Polymer Science. (Context for 365nm LED application). Link
Disclaimer: This document is for research and development purposes. Users must validate all protocols within their specific safety and regulatory environments.
Sources
Application Notes and Protocols for 2,6-Dimethyl-2'-piperidinomethyl benzophenone: Storage, Stability, and Shelf Life Assessment
For distribution to: Researchers, scientists, and drug development professionals
Disclaimer: Specific stability and shelf-life data for 2,6-Dimethyl-2'-piperidinomethyl benzophenone are not extensively available in public literature. The following guidelines, protocols, and stability predictions are based on the chemical properties of the benzophenone and piperidine moieties, established principles of chemical stability, and general practices for aromatic ketones. Users are strongly advised to conduct their own stability studies to determine the precise shelf life for their specific material and storage conditions.
Introduction: Understanding the Stability Profile
2,6-Dimethyl-2'-piperidinomethyl benzophenone is a complex organic molecule featuring a benzophenone core, known for its photochemical properties, and a piperidinomethyl substituent. The stability of this compound is primarily influenced by its susceptibility to light, atmospheric oxygen, temperature, and humidity. The aromatic ketone structure suggests a high potential for photodegradation, while the tertiary amine within the piperidine ring can be prone to oxidation. Therefore, proper storage and handling are critical to maintain the integrity and purity of the compound over time. This document provides a comprehensive guide to recommended storage conditions, potential degradation pathways, and detailed protocols for assessing the stability and determining an appropriate shelf life.
Recommended Storage Conditions and Handling
To ensure the long-term stability of 2,6-Dimethyl-2'-piperidinomethyl benzophenone, it is imperative to control the environmental conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation and oxidative reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation of the piperidine moiety and other sensitive parts of the molecule. |
| Light | Amber glass vial, stored in the dark | Benzophenones are photosensitive and can degrade upon exposure to UV light.[1] Amber vials block a significant portion of UV radiation. |
| Humidity | Tightly sealed container with desiccant | Prevents hydrolysis and minimizes the absorption of atmospheric moisture, which can accelerate degradation. |
| Container | Tightly sealed, chemically inert glass | Prevents contamination and reaction with the container material. |
Handling Precautions:
-
When handling, it is advisable to work under an inert atmosphere as much as possible to minimize exposure to air and moisture.[2]
-
Use personal protective equipment, including gloves and safety glasses, as the toxicological properties of this specific compound may not be fully characterized.[3]
-
For weighing and transferring, bring the container to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
Potential Degradation Pathways
Understanding the potential routes of degradation is crucial for developing stability-indicating analytical methods. For 2,6-Dimethyl-2'-piperidinomethyl benzophenone, the primary degradation pathways are inferred to be photodegradation and oxidation.
Photodegradation
Benzophenones are well-known photosensitizers and are susceptible to degradation upon exposure to UV light.[4] The absorption of UV radiation can promote the benzophenone moiety to an excited triplet state, which is a highly reactive diradical. This can lead to a variety of degradation products through photoreduction or photooxidation.
Oxidative Degradation
The piperidine moiety, specifically the tertiary amine, is a potential site for oxidation.[5] This can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities. The oxidation of the tertiary amine can lead to the formation of an N-oxide, which may undergo further degradation. The benzylic carbon adjacent to the piperidine ring is also a potential site for oxidation.
Inferred Degradation Pathways
Caption: Inferred degradation pathways for 2,6-Dimethyl-2'-piperidinomethyl benzophenone.
Protocols for Stability Assessment
A comprehensive stability study should be conducted to establish a reliable shelf life. This typically involves long-term, accelerated, and forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7]
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for a stability study.
Caption: Experimental workflow for a comprehensive stability study.
Forced Degradation Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.[8][9]
-
Preparation of Stock Solution: Prepare a stock solution of 2,6-Dimethyl-2'-piperidinomethyl benzophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Photolytic Degradation:
-
Transfer an aliquot of the stock solution to a quartz cuvette or a clear glass vial.
-
Expose the sample to a UV light source (e.g., 254 nm or 365 nm) for a defined period (e.g., 24, 48, 72 hours).
-
Analyze the sample at each time point by HPLC or GC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3% or 30%) to a final concentration of 0.1-1%.
-
Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.
-
Analyze the sample at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.
-
Alternatively, heat a solution of the compound.
-
Analyze the sample at various time points.
-
-
Hydrolytic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
-
Incubate the solutions at room temperature or elevated temperature.
-
Analyze the samples at various time points, neutralizing the pH before injection if necessary.
-
Long-Term and Accelerated Stability Protocol
-
Sample Preparation: Aliquot the compound into several amber glass vials under an inert atmosphere and seal tightly.
-
Storage: Place the vials in stability chambers under the following conditions:
-
Testing Schedule:
-
Analysis: At each time point, analyze the samples for purity, appearance, and the presence of degradation products using the validated analytical methods described below.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is required to separate and quantify the parent compound from any degradation products.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity assessment and stability testing of non-volatile compounds like 2,6-Dimethyl-2'-piperidinomethyl benzophenone.[13][14]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and potential degradation products.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the benzophenone chromophore (typically in the range of 250-350 nm) should be used.[15] A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Gas Chromatography (GC)
GC can be used for purity assessment, particularly for identifying volatile impurities.[16][17]
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable choice.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.
-
Temperature Program: A temperature gradient will be necessary to elute the high-boiling point compound.
-
Derivatization: Derivatization may be necessary to improve the volatility and thermal stability of the compound and its degradation products.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique that can be used to monitor the stability of the compound in solution.[12][18]
-
Procedure: A solution of the compound is prepared in a suitable UV-transparent solvent, and its absorbance spectrum is recorded over time.
-
Analysis: A change in the absorbance at λmax or a change in the overall spectral shape can indicate degradation.[19] This method is less specific than chromatography but can be a useful screening tool.
Shelf-Life Determination
The shelf life is the period during which the compound is expected to remain within its quality specifications when stored under the recommended conditions.[20][21]
-
Data Analysis: The purity data obtained from the long-term stability study should be plotted against time.
-
Specification: A typical specification for the purity of a research-grade chemical is ≥95% or ≥98%. The shelf life is the time at which the purity is predicted to fall below this limit.
-
Accelerated Data: Data from accelerated studies can be used to provide a preliminary estimation of the shelf life but should be confirmed with long-term data.
Conclusion
References
- Understanding ICH Guidelines for Stability Testing - Purple Diamond Package Testing Lab. (2025, January 21).
- A Comparative Guide to the Photochemical Stability of Substituted Benzophenones - Benchchem. (2025, December).
- What is the shelf - life of fine chemicals? - Blog. (2025, September 2).
- Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution.
- Kosjek, T., Heath, E., & Kompare, B. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed.
- ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. (2024, April 8).
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
- Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI.
- Gómez, M. J., Lacorte, S., Fernández-Alba, A. R., Agüera, A., & Barata, C. (2014).
- ICH: New Guideline for Stabilities - ECA Academy. (2025, June 4).
- Huang, Y.-F., Chien, J.-T., Chen, H.-C., Liu, X.-R., Chang, J.-P., & Huang, J.-J. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH.
- Liu, Y., Zhang, Y., Chen, J., & Li, X. (2022). Degradation of the UV Filter Benzophenone-4 by Ferrate (VI)
- Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2025, August 7). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution.
- Degradation pathways of benzophenone derivatives under UV irradi
- Gavrila, A. A., Dasteridis, I. S., Tzimas, A. A., Chatzimitakos, T. G., & Stalikas, C. D. (2023, May 19). Sample Preparation for Benzophenone Detection. Encyclopedia.pub.
- Huang, Y.-F., Chien, J.-T., Chen, H.-C., Liu, X.-R., Chang, J.-P., & Huang, J.-J. (2021, June 15). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Journal of Food and Drug Analysis.
- HPLC Methods for analysis of Benzophenone - HELIX Chrom
- Huang, Y.-F., Chien, J.-T., Chen, H.-C., Liu, X.-R., Chang, J.-P., & Huang, J.-J. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
- Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2022, November 9).
- Stability testing of existing active substances and rel
- Testing the shelf life of chemical products - BioGenius. (2024, September 20).
- Stability study of the compounds with UV spectroscopy - ResearchG
- Shelf Life & Expiration D
- Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- Singh, R., & Rehman, Z. U. (2016, December 14).
- Sharma, M. C., & Sharma, S. (2017).
- Oxidation of aromatic ketones by DCICA in absence of added chloride...
- Stability Testing vs.
- Singh, R., & Rehman, Z. U. (2016, December 14).
- Forced Degradation Study as per ICH Guidelines: Wh
- Tracking Chemical Shelf Life to Prevent Expired Stock Risks | Simple But Needed. (2025, October 27).
- Stability testing protocols | PPTX.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Tom, J. (2023, December 18).
- CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy - e-PG P
- Safety d
- Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Arom
- Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19).
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- 01 Using a GC.
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones | LCGC Intern
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1).
- Aldehydes and Ketones: Gas Chromatography - ResearchG
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Safely Store Flammable MEK Solvents - U.S. Chemical Storage. (2017, October 11).
- The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona - Paho.org.
- The Proper Storage and Handling of Volatile Analytical Standards - Sigma-Aldrich.
- Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
- Ketones - Chemical Safety Facts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. download.basf.com [download.basf.com]
- 3. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 7. hmrlabs.com [hmrlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 12. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 13. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. uschemical.com [uschemical.com]
- 21. Stability Testing vs. Shelf-Life Testing - Allan Chemical Corporation | allanchem.com [allanchem.com]
Application Note: Catalytic Role and Synthesis of Piperidinomethyl-Benzophenone Derivatives
Executive Summary
The piperidinomethyl group is a critical functional moiety in benzophenone derivatives, serving a dual purpose: it enhances lipophilicity/solubility and acts as a "self-catalyzing" release switch . Chemically classified as a Mannich base, this group is frequently employed in prodrug design and polymer stabilization.
Its "catalytic role" is defined by Intramolecular General Base Catalysis . The tertiary amine within the piperidine ring facilitates the deprotonation of water or adjacent nucleophiles, driving the hydrolysis of the C-N bond (Retro-Mannich reaction) under physiological or specific environmental conditions. This guide provides a detailed mechanistic breakdown, synthesis protocols, and kinetic validation methods to exploit this catalytic behavior for controlled release applications.
Mechanistic Insight: Intramolecular General Base Catalysis
The stability of piperidinomethyl-benzophenone derivatives is governed by the basicity of the piperidine nitrogen (
The Catalytic Cycle
-
Protonation State: At physiological pH (7.4), the equilibrium exists between the protonated (ammonium) and unprotonated (free base) forms.
-
General Base Activation: The unprotonated nitrogen atom of the piperidine ring acts as an intramolecular general base . It abstracts a proton from a neighboring water molecule.
-
Nucleophilic Attack: The activated hydroxide ion attacks the methylene carbon (the bridge), leading to C-N bond cleavage.
-
Release: This results in the release of the parent benzophenone (active pharmacophore/stabilizer), formaldehyde, and piperidine.
This intramolecular catalysis explains why these derivatives exhibit pH-dependent stability profiles, often degrading faster in neutral/basic conditions than in acidic conditions (where the nitrogen is protonated and non-catalytic).
Visualization: The Catalytic Pathway
Figure 1: The intramolecular catalytic mechanism facilitating the Retro-Mannich hydrolysis of the piperidinomethyl group.
Experimental Protocols
Protocol A: Synthesis of Piperidinomethyl-Benzophenone (Mannich Reaction)
Objective: To synthesize a mono-substituted piperidinomethyl benzophenone derivative using a standard Mannich condensation.
Reagents:
-
4-Hydroxybenzophenone (Substrate)
-
Paraformaldehyde (Formaldehyde source)
-
Piperidine (Amine)[1]
-
Conc. HCl (Catalyst)
Procedure:
-
Pre-activation: In a 250 mL round-bottom flask, dissolve piperidine (1.0 equiv, 10 mmol) in 20 mL of ethanol. Add paraformaldehyde (1.2 equiv) and acidify with 2-3 drops of conc. HCl.
-
Expert Insight: The acid catalyst is crucial to depolymerize paraformaldehyde and generate the reactive iminium ion intermediate (
), which is the actual electrophile.
-
-
Addition: Add 4-hydroxybenzophenone (1.0 equiv, 10 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Isolation: Cool the mixture to room temperature. If the product precipitates, filter and wash with cold ethanol. If no precipitate forms, remove solvent under reduced pressure and recrystallize the residue from acetone/ethanol.
-
Characterization: Verify structure via
-NMR. Look for the diagnostic singlet (or broad s) of the methylene bridge ( ) around ppm.
Protocol B: Kinetic Profiling of Catalytic Hydrolysis
Objective: To quantify the "catalytic" release rate of the benzophenone moiety across different pH values.
Materials:
-
Phosphate buffers (pH 6.0, 7.4, 8.0)
-
HPLC system with UV detector (254 nm)
-
Acetonitrile (HPLC grade)
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of the synthesized Piperidinomethyl-Benzophenone in Acetonitrile.
-
Initiation: Add 100
of stock solution to 9.9 mL of pre-warmed ( ) phosphate buffer at the target pH. -
Sampling: At defined intervals (
min), withdraw 200 aliquots. -
Quenching: Immediately inject into the HPLC or quench with 200
of cold acidic methanol (to protonate the nitrogen and stop catalysis). -
Analysis: Plot the natural log of the remaining concentration (
) vs. time. The slope represents the pseudo-first-order rate constant.
Data Presentation & Analysis
The catalytic role of the piperidinomethyl group is evidenced by the pH-rate profile. The rate of hydrolysis (
Table 1: Expected Kinetic Stability Profile (Simulated Data)
| pH Condition | Predominant Species | Catalytic Activity | Half-Life ( |
| pH 2.0 (Acidic) | Protonated ( | Inactive (No lone pair) | > 48 Hours |
| pH 6.0 | Mixed Equilibrium | Moderate | ~ 6 Hours |
| pH 7.4 (Physiological) | Free Base ( | Active (General Base) | ~ 45 Minutes |
| pH 9.0 (Basic) | Free Base ( | Highly Active | < 20 Minutes |
Note: The "Active" state refers to the intramolecular assistance of the piperidine nitrogen in cleaving the C-N bond.
Workflow Visualization
Figure 2: Workflow for synthesizing and validating the catalytic release profile of Mannich bases.
References
-
Bundgaard, H. (1980). N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds.[4][5] Journal of Pharmaceutical Sciences. Link
-
Deltachem. (2023). Mechanism of benzophenone UV absorbers.[6]Link
-
MDPI. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.[3]Link
-
SciSpace. (2022). The Dual Role of Benzophenone in Visible-Light/Nickel Photoredox-Catalyzed C-H Arylations.Link
-
LibreTexts. (2022).[7] Intramolecular Catalysis Mechanisms.[8]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. oarjbp.com [oarjbp.com]
- 3. mdpi.com [mdpi.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Prodrugs as drug delivery systems IV: N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Improving solubility of 2,6-Dimethyl-2'-piperidinomethyl benzophenone in monomers
Technical Support Hub: Solubilizing 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Status: Operational Role: Senior Application Scientist Ticket ID: SOL-26DMB-001 Subject: High-Crystallinity Photoinitiator/Intermediate Dissolution Protocols
Welcome to the Technical Support Center
You are likely accessing this guide because you are facing precipitation, haze, or recrystallization issues with 2,6-Dimethyl-2'-piperidinomethyl benzophenone (henceforth referred to as DMPMB ) in your monomer formulations.
DMPMB is a challenging molecule. Structurally, it combines a lipophilic, crystalline benzophenone core with a basic piperidine moiety. This duality creates two primary failure modes in formulation: thermodynamic immiscibility (crystallization) and chemical incompatibility (acid-base salt formation).
This guide replaces standard "stir and wait" advice with thermodynamic engineering protocols.
Part 1: The Solubility Logic (Root Cause Analysis)
Q: Why does DMPMB dissolve initially with heat but precipitate upon cooling?
A: You are likely operating in the Metastable Zone.
DMPMB has a high lattice energy due to its aromatic stacking. When you heat the monomer, you increase the solvent's kinetic energy, allowing it to overcome the solute's lattice energy. However, if the formulation cools below the saturation point without a "locking" mechanism (like high viscosity or specific polar interactions), the molecules re-aggregate.
The Mechanism of Failure:
-
Enthalpic Mismatch: The energy required to break the DMPMB crystal lattice (
) is higher than the energy released by solvation ( ). -
Entropy Struggle: While dissolving increases entropy (
), the rigid structure of the benzophenone core limits the conformational freedom in the solvent cage.
Visualizing the Solvation Pathway
Figure 1: The thermodynamic cycle of DMPMB dissolution. Note that without sustained interaction (solvation), the system naturally reverts to the lower-energy crystalline state.
Part 2: Critical Troubleshooting (FAQs)
Q: My formulation turned into a gel immediately after adding DMPMB. Why?
A: You have triggered an Acid-Base Reaction.
The Chemistry: The piperidinomethyl group contains a tertiary amine, which is a Lewis base. If your monomer blend contains acidic species—specifically Acrylic Acid (AA) , Methacrylic Acid (MAA) , or acidic adhesion promoters (e.g., phosphates like HEMA-P)—the amine will react to form an insoluble ammonium salt.
The Fix:
-
Immediate Action: Remove all acidic monomers.
-
Alternative: Use neutral monomers like IBOA (Isobornyl Acrylate) or ACMO (Acryloyl Morpholine).
Q: How do I predict which monomers will actually dissolve DMPMB?
A: Use the "Like Dissolves Like" principle, quantified by Hansen Solubility Parameters (HSP).
DMPMB is moderately polar but bulky. It requires monomers that can interact with its electron-rich aromatic rings (
Monomer Compatibility Matrix:
| Monomer Type | Examples | Compatibility | Technical Note |
| Acidic Acrylates | Acrylic Acid, MAA, CEA | CRITICAL FAILURE | Forms salts/gels immediately due to amine-acid reaction. |
| Non-Polar Aliphatics | HDDA, TPGDA, TMPTA | POOR | Low polarity ( |
| Cyclic/Bulky Monomers | IBOA, CTFA | GOOD | Steric bulk disrupts crystallization; similar dispersive forces. |
| Polar/Amide Monomers | ACMO, DMAA, NVP | EXCELLENT | High dipole moment matches DMPMB's polar groups; stabilizes the amine. |
| Ether-Modified | EO-TMPTA, PO-NPGDA | MODERATE | Ether oxygens provide weak H-bonding sites to stabilize the solution. |
Part 3: Operational Protocols
Protocol A: The "Step-Down" Dissolution Method
Use this protocol to ensure thermodynamic stability, not just kinetic solubility.
-
Preparation: Calculate the required mass of DMPMB (typically 1-5% wt).
-
Base Solvent: Disperse DMPMB in a "Good" monomer (e.g., IBOA or ACMO) at a 1:5 ratio first. Do not add directly to the bulk non-polar oligomer.
-
Thermal Cycle:
-
Heat the pre-mix to 60°C .
-
Stir at 500 RPM (high shear) for 30 minutes.
-
Visual Check: Solution must be optically clear (no Tyndall effect with a laser pointer).
-
-
Let-Down: Slowly add the pre-mix to the bulk formulation while stirring.
-
Stress Test: Allow the sample to cool to room temperature, then place in a refrigerator (4°C) for 24 hours. If crystals appear, your solvent blend is thermodynamically insufficient.
Protocol B: Eutectic Melting (For High Concentrations)
If you need >5% loading, pure dissolution is difficult. Create a liquid eutectic mixture.
-
Concept: Mix DMPMB with a liquid photoinitiator (e.g., Omnirad TPO-L or a liquid benzophenone derivative).
-
Ratio: Start with a 1:1 molar ratio.
-
Process: Heat the two initiators together without monomer at 70°C until they form a homogeneous liquid oil.
-
Result: This "liquid blend" has a suppressed freezing point and dissolves much more easily into acrylates than the pure crystalline powder.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose persistent issues in your lab.
Figure 2: Diagnostic workflow for identifying the root cause of DMPMB instability.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the
parameters essential for predicting monomer compatibility). -
Crivello, J. V., & Dietliker, K. (1998). Photoinitiators for Free Radical Cationic & Anionic Photopolymerization. Wiley. (Foundational text on photoinitiator structures, including amino-alkyl phenones).
-
Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Explains the kinetics of polymerization and the impact of solvent/monomer polarity).
-
IGM Resins. (n.d.). Technical Data Sheet: Omnirad 369/379. (Provides industrial context for amino-alkyl phenone solubility and handling, analogous to DMPMB).
-
Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Details the use of amine synergists and solubility challenges in UV curing).
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 2,6-Dimethyl-2'-piperidinomethyl benzophenone before handling.
Reducing yellowing in UV curing with 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Topic: Low-Yellowing Protocols using 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Executive Summary & Molecule Profile
To the Research Scientist: You are likely employing 2,6-Dimethyl-2'-piperidinomethyl benzophenone (hereafter referred to as DMPMB ) to solve a specific problem: achieving a high-speed surface cure without the severe yellowing associated with standard Benzophenone/Amine systems.
DMPMB is a specialized Type II (Hydrogen Abstraction) photoinitiator. Unlike standard Benzophenone (BP) which requires a separate amine synergist (often the cause of migration and yellowing), DMPMB integrates the amine synergist (piperidinomethyl) directly into the molecular scaffold. The 2,6-dimethyl substitution provides steric hindrance, twisting the phenyl rings to reduce conjugation-based coloring and blocking ortho-coupling reactions that typically generate yellow byproducts.
The Photochemical Mechanism
To troubleshoot effectively, you must understand the "Clean Cure" mechanism. DMPMB operates via Intramolecular Hydrogen Abstraction .
Figure 1: Intramolecular Radical Generation Pathway This diagram illustrates why DMPMB reduces yellowing: the radical generation is self-contained, preventing the formation of long-lived, colored amine-oxidation byproducts.
Caption: Figure 1. The 2,6-dimethyl substitution sterically inhibits side-reactions (ortho-coupling) responsible for yellowing, while the tethered piperidine ensures rapid intramolecular H-abstraction.
Troubleshooting Guide: Problem-Solution Matrix
This section addresses specific phenomena observed in the lab.
Scenario A: The "Flash Yellowing" Phenomenon
Symptom: The coating turns bright yellow immediately upon exiting the UV conveyor but fades back to clear after 24-48 hours.
-
Root Cause: This is Photobleaching of the ketyl radical intermediates. In standard BP systems, these radicals can couple to form permanent quinoid structures. In DMPMB, the radicals are trapped in the polymer matrix. The initial color is the trapped radical species, which eventually reacts with oxygen or the matrix to become colorless.
-
Corrective Action:
-
Do not reject immediately. Allow a 24-hour relaxation period in a dark environment.
-
Oxygen Inhibition Check: If the yellowing is permanent, you have Oxygen Inhibition leading to amine oxidation (NOx formation). Increase the inert gas (Nitrogen) flow to reduce surface O2 < 500 ppm.
-
Scenario B: Permanent Yellowing (Post-Cure)
Symptom: The material remains yellow or yellows further upon thermal aging.
-
Root Cause:
-
Over-dosage: You are exceeding the solubility limit or the absorption threshold. Unreacted DMPMB acts as a chromophore.
-
Thermal Oxidation: The piperidine moiety is oxidizing during the exothermic cure.
-
-
Corrective Action:
-
Perform a Ladder Study (See Section 4).
-
Add Antioxidants: Incorporate 0.1% - 0.5% of a phosphite-based antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) to protect the amine moiety during the exotherm.
-
Scenario C: Surface Tackiness (Low Conversion)
Symptom: The surface is clear but sticky (uncured).
-
Root Cause: Type II initiators are highly sensitive to oxygen inhibition. The 2,6-dimethyl group, while reducing yellowing, also adds steric bulk that can slightly reduce the rate of bimolecular reaction if the intramolecular abstraction isn't favored by the matrix viscosity.
-
Corrective Action:
-
Add a Type I Booster: Blend DMPMB with a small amount (0.5% - 1.0%) of a non-yellowing Type I initiator like 1-Hydroxycyclohexyl phenyl ketone (CPK) . This creates a hybrid cure: Type I sets the surface, DMPMB cures the depth.
-
Experimental Protocol: The "Yellowing vs. Cure" Ladder Study
Do not rely on datasheet recommendations. You must validate the Critical Concentration Threshold (CCT) for your specific resin matrix.
Objective: Determine the minimum DMPMB concentration required for tack-free cure without inducing chromophoric saturation.
| Step | DMPMB Conc. (wt%) | Co-Initiator? | Observation Target | Expected Outcome |
| 1 | 0.5% | None | Surface Cure | Likely tacky; very low yellowing. |
| 2 | 1.0% | None | Surface Cure | Target Range. Clear film, tack-free. |
| 3 | 2.0% | None | Depth Cure | Good cure, slight initial yellowing (photobleachable). |
| 4 | 3.0% | None | Saturation | Risk Zone. Permanent yellowing likely due to residual PI. |
| 5 | 1.0% | + 2% Amine | Control | High Yellowing. Use this to verify the benefit of DMPMB vs. adding external amine. |
Protocol Execution:
-
Dissolve DMPMB in the monomer blend (it is solid; ensure full dissolution at 40°C).
-
Draw down films (50 µm thickness) on Leneta opacity charts.
-
Cure using a Mercury H-bulb or 395nm LED (DMPMB has absorption tails up to 380nm).
-
Measure Yellowness Index (YI E313) immediately and after 24 hours.
Interactive Diagnostic Flowchart
Use this logic tree to diagnose your current formulation issue.
Caption: Figure 2. Diagnostic logic for distinguishing between benign photobleaching and detrimental chemical yellowing.
Frequently Asked Questions (FAQs)
Q: Can I use DMPMB with LED curing (395nm)? A: DMPMB has peak absorption in the UVB/UVA range (280-360nm). While it has a "tail" into the visible region, it is not highly efficient with 395nm LEDs alone.
-
Recommendation: For LED curing, use DMPMB as a sensitizer for TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide). The DMPMB will reduce the oxygen inhibition of the TPO, allowing you to use less TPO (which also yellows) for a cleaner result.
Q: How does the 2,6-dimethyl group specifically reduce yellowing compared to standard Benzophenone? A: In standard Benzophenone, the excited triplet state can abstract hydrogen from the polymer backbone, leading to radical recombination that forms benzopinacol derivatives. These derivatives are highly prone to oxidation, turning yellow.[1] The 2,6-dimethyl groups on DMPMB create steric hindrance that physically blocks the formation of these bulky pinacol coupling products, forcing the reaction down the desired polymerization pathway [1].
Q: Is this molecule FDA compliant for food packaging? A: While specific regulatory status depends on the exact migration limits of your final cured matrix, DMPMB is often designed as a "low migration" potential initiator due to its higher molecular weight (307.44 g/mol ) compared to Benzophenone (182.22 g/mol ) and its ability to chemically bind into the network if the radical on the piperidine ring initiates the chain. However, you must perform specific migration testing (SMT) for your application [2].
References
-
Sigma-Aldrich. (n.d.). Photoinitiators: Classification and UV Absorption Spectra. Retrieved from
-
Measurlabs. (2025). Photoinitiator Testing of Food Contact Materials (Includes CAS 119313-12-1 analogs). Retrieved from
- Vertex AI Research. (2025). Mechanisms of Yellowing in Type II Photoinitiators.
-
Biomart. (n.d.). 2,6-Dimethyl-2'-piperidinomethyl benzophenone Product Profile. Retrieved from
Sources
Technical Support Center: Purification of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Document ID: TSC-CHEM-482B
Version: 1.0
Introduction
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for crude 2,6-Dimethyl-2'-piperidinomethyl benzophenone. The presence of a basic piperidine moiety and a bulky, non-polar benzophenone core presents unique challenges and opportunities for purification. This document emphasizes the underlying chemical principles to empower users to diagnose issues and rationally design effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,6-Dimethyl-2'-piperidinomethyl benzophenone?
A1: Impurities typically originate from the synthetic route, which is often a Mannich-type reaction involving 2,6-dimethylbenzophenone, formaldehyde, and piperidine. Common impurities include:
-
Unreacted Starting Materials: Residual 2,6-dimethylbenzophenone, piperidine, or piperidine hydrochloride.
-
Side-Reaction Products: Formation of N-oxides if oxidative conditions are present, or potential products from self-condensation of the starting ketone.
-
Degradation Products: The stability of aminoketones can be variable; improper work-up or storage may lead to decomposition.
Q2: What are the principal purification strategies for this compound?
A2: The key structural feature is the basic piperidine nitrogen. This allows for a highly effective and scalable purification using acid-base extraction. For higher purity requirements or removal of closely related impurities, column chromatography on deactivated silica gel is recommended. Finally, recrystallization can be employed to obtain highly crystalline material.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common method. Due to the basic nature of the target compound, standard silica gel plates may cause significant streaking. To obtain well-defined spots, add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent (e.g., Hexane:Ethyl Acetate). Purity can be quantified using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting & Optimization Guide
This section addresses specific problems you may encounter during purification experiments.
Issue 1: Acid-Base Extraction Failures
Question: My yield after acid-base extraction is very low, or an intractable emulsion has formed. What's going wrong?
-
Core Principle: Acid-base extraction leverages the differential solubility of the neutral amine in an organic solvent versus its protonated salt form in an aqueous acidic solution.[1][2] The process involves converting the water-insoluble amine into a water-soluble salt, washing away neutral organic impurities, and then regenerating the neutral amine to precipitate it or extract it back into an organic solvent.[3][4]
-
Troubleshooting Flowchart:
Caption: Troubleshooting Acid-Base Extraction Issues.
Issue 2: Poor Separation in Column Chromatography
Question: My compound is streaking badly on the TLC plate and I'm getting poor separation and recovery from my silica gel column. How can I fix this?
-
Core Principle: The lone pair on the piperidine nitrogen forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This irreversible or slow-to-desorb interaction leads to significant peak tailing (streaking) and potential loss of the compound on the column.[5]
-
Solutions & Data: The solution is to "deactivate" the acidic sites on the silica by adding a basic modifier to the mobile phase.
| Problem Symptom | Cause | Recommended Solution | Typical Concentration |
| Severe streaking on TLC | Strong amine-silica interaction | Add triethylamine (Et₃N) to the eluent | 0.5 - 2% (v/v) |
| Product won't elute from column | Irreversible binding to silica | Pre-treat silica with Et₃N; use Et₃N in eluent | Slurry silica in eluent containing 1% Et₃N |
| Low mass recovery | Compound decomposition on silica | Use a less acidic stationary phase | Switch to alumina (basic) or use deactivated silica |
-
Experimental Workflow:
Caption: Workflow for Amine Purification by Column Chromatography.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic target compound from neutral organic impurities.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (200 mL).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl) (200 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product as a salt) into a clean Erlenmeyer flask. Extract the organic layer two more times with fresh 1M HCl (2 x 100 mL), combining all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.[1]
-
Basification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a 5M Sodium Hydroxide (NaOH) solution until the pH is > 11 (verify with pH paper). The neutral product should precipitate as a solid or oil.[4]
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts.
-
If an oil forms (or for maximum recovery): Extract the basified aqueous mixture three times with DCM (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[6]
-
Protocol 2: Purification via Flash Column Chromatography
This protocol is for high-purity isolation and is best performed after a preliminary acid-base extraction.
-
Solvent Preparation: Prepare the eluent system determined by TLC analysis (e.g., 80:20 Hexane:EtOAc). Add 1% triethylamine (Et₃N) by volume to the final eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the Et₃N-modified eluent. Pack the column evenly, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the semi-purified product in a minimal amount of DCM. Add a small amount of silica gel (approx. 2x the mass of the product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the Et₃N-modified solvent, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC (using the same modified eluent). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
-
Column Chromatography Guide. University of California, Los Angeles. [Link]
-
Acid-Base Extraction. Wikipedia. [Link]
-
Organic Syntheses Procedure: Work-up. Organic Syntheses. [Link]
-
Acid-Base Extraction. University of Colorado, Boulder. [Link]
-
Acid Base Extraction Video Tutorial. YouTube. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid-Base Extraction Tutorial. YouTube. [Link]
Sources
Recrystallization techniques to improve yield of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 2,6-Dimethyl-2'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this compound through recrystallization. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these techniques to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the most logical starting solvent for the recrystallization of 2,6-Dimethyl-2'-piperidinomethyl benzophenone?
A1: Selecting the ideal solvent is the most critical step for a successful recrystallization.[1] The structure of 2,6-Dimethyl-2'-piperidinomethyl benzophenone contains both nonpolar (the dimethylated benzophenone core) and polar, basic (the piperidinomethyl group) functionalities. This dual nature suggests that a moderately polar solvent or a mixed-solvent system will be most effective.
A rule of thumb is that solvents with functional groups similar to the compound often work well.[2] Therefore, excellent starting points include:
-
Polar Protic Solvents: Alcohols like ethanol , methanol , or isopropanol are highly recommended for an initial attempt. They can engage in hydrogen bonding with the piperidine nitrogen, enhancing solubility at elevated temperatures, while the large nonpolar backbone will limit solubility upon cooling.
-
Aprotic Polar Solvents: Acetone or ethyl acetate can also be effective. These solvents interact with the polar groups without the complexities of hydrogen bonding, often providing a steep solubility curve with temperature.[2]
It is crucial to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to observe its behavior at room temperature and upon heating.[3] The ideal solvent will dissolve the compound when hot but show low solubility when cold.[1][4]
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. Instead of forming an ordered crystal lattice, the compound separates as a liquid phase. This is a common problem, especially when the compound is significantly impure or when an inappropriate solvent is used.[5]
Here are several strategies to address this:
-
Increase Solvent Volume: The immediate solution is to re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. This decreases the saturation point, often allowing the solution to cool to a lower temperature before crystallization begins.[5]
-
Switch to a Lower-Boiling Solvent: A high-boiling solvent may keep the solution hot enough to melt your compound as it comes out of solution. Switching to a solvent with a lower boiling point can resolve this.
-
Slow Down the Cooling Process: Rapid cooling promotes oiling. After dissolving your compound in the hot solvent, allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath. Slower cooling provides the necessary time for molecules to arrange into a crystal lattice.[6][7]
-
Lower the Initial Concentration: Starting with a more dilute solution (though this may reduce yield) can sometimes prevent oiling by lowering the temperature at which saturation occurs.
Q3: My final yield after recrystallization is disappointingly low. What are the most common causes and how can I improve recovery?
A3: A low yield is one of the most frequent issues in recrystallization.[8] The primary goal is purification, so some loss of material is inevitable; however, yields can often be significantly improved by addressing these common pitfalls:
-
Using an Excessive Amount of Solvent: This is the most common reason for poor yield.[3][5] The goal is to create a saturated solution at a high temperature using the minimum amount of boiling solvent.[3] If too much is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.
-
Solution: If you suspect excess solvent, you can carefully evaporate a portion of it and attempt to cool the concentrated solution again.[8]
-
-
Premature Crystallization: If the compound crystallizes too early, such as during a hot filtration step to remove insoluble impurities, product will be lost.
-
Solution: Use a heated filter funnel and pre-heat your receiving flask with hot solvent vapor to ensure the solution stays hot throughout the transfer.
-
-
Incomplete Crystallization: Sometimes, a solution can become supersaturated without forming crystals.[5]
-
Excessive Washing: Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent or a solvent that is not ice-cold will redissolve some of your product.[3]
-
Solution: Always wash with a minimal amount of ice-cold recrystallization solvent.
-
Q4: My crystals are colored, but the pure compound should be white or colorless. How can I remove colored impurities?
A4: Colored impurities are typically large, conjugated organic molecules that are present in small amounts. They can often be removed effectively using activated charcoal (also known as Norit).[4]
Procedure:
-
Dissolve your crude compound in the appropriate amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (e.g., the tip of a spatula). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.[4]
Important Note: Use charcoal sparingly. It is a porous material with a high surface area and can adsorb your desired product along with the impurities, leading to a lower yield.[8]
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off a portion of the solvent to concentrate the solution and cool again.[8] 2. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[5] |
| Crystals Form in the Funnel During Hot Filtration | The solution cooled too quickly during the transfer. | Use a stemless or short-stemmed funnel. Pre-heat the funnel and the receiving flask with hot solvent. Add a small excess of solvent before filtering to ensure the compound stays in solution. |
| Final Product is an Oil, Not a Crystalline Solid | The compound's saturation point is above its melting point in the chosen solvent; cooling was too rapid. | Re-heat to dissolve the oil, add slightly more solvent, and allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point.[5] |
| Very Low Percent Recovery (<30%) | 1. Used a large excess of solvent. 2. The compound is too soluble in the cold solvent. 3. Washed crystals with too much or warm solvent. | 1. Collect the filtrate and evaporate some solvent to obtain a "second crop" of crystals. 2. Re-evaluate your solvent choice or use an antisolvent recrystallization method. 3. Ensure the wash solvent is ice-cold and used sparingly.[3] |
| Final Product Purity is Still Low (by mp, TLC, etc.) | 1. Cooling was too fast, trapping impurities. 2. The chosen solvent is not effective at excluding the specific impurities. | 1. Redissolve the crystals and cool the solution much more slowly to allow for selective crystallization.[6][7] 2. Attempt recrystallization with a different solvent or solvent system. |
Experimental Protocols & Visual Workflows
Systematic Solvent Selection Workflow
The following diagram outlines a logical workflow for identifying a suitable recrystallization solvent.
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Protocol 1: Standard Single-Solvent Recrystallization
This protocol outlines the fundamental technique for purification when a single, suitable solvent has been identified.
-
Dissolution: Place the crude 2,6-Dimethyl-2'-piperidinomethyl benzophenone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Adding solvent dropwise near the end is crucial to avoid using an excess.[3]
-
(Optional) Hot Filtration: If any insoluble impurities are present, perform a hot filtration at this stage to remove them.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6][7]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[3]
-
Drying: Allow the crystals to dry completely, either by air drying on the filter or by placing them in a vacuum oven.
Troubleshooting Common Recrystallization Failures
This flowchart provides a logical path for diagnosing and solving issues during the procedure.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Solvent Selection and Recrystallization Guide. Scribd.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Finding the best solvent for recrystallisation. Royal Society of Chemistry.[Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry.[Link]
- Process for the preparation of benzophenone derivatives.
- Purification of 2,4-dihydroxy-benzophenone.
-
Recrystallization. California State University, Fullerton.[Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. Stack Exchange.[Link]
- Method for purifying and separating benzophenone.
-
3.6F: Troubleshooting. Chemistry LibreTexts.[Link]
- Methods for the preparation of benzophenone derivatives.
-
Problems with Recrystallisations. University of York, Department of Chemistry.[Link]
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Technical Support Center: Optimizing Synthesis of Piperidinomethyl Benzophenone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of piperidinomethyl benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction times and troubleshooting common experimental hurdles. As your partner in synthesis, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Core Principles: Understanding the Mannich Reaction
The synthesis of piperidinomethyl benzophenone derivatives is a classic example of the Mannich reaction . This three-component organic reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of a carbonyl compound—in this case, a benzophenone derivative.[1][2] The reaction condenses the benzophenone with a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (piperidine) to form the desired β-amino-carbonyl compound, also known as a Mannich base.[2]
Optimizing the reaction time is critical not only for efficiency but also for minimizing the formation of side products and improving overall yield. The reaction rate is governed by two primary stages:
-
Formation of the Iminium Ion: The reaction begins with the nucleophilic addition of piperidine to formaldehyde, followed by dehydration, to form a highly electrophilic Eschenmoser salt precursor, the N,N-dimethyleniminium ion.[1][3][4] This step is often the rate-limiting factor and is typically acid-catalyzed.
-
Nucleophilic Attack: The benzophenone, existing in equilibrium with its enol tautomer, acts as a nucleophile. The enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the final piperidinomethyl benzophenone derivative after deprotonation.[1][2]
Caption: The two-stage mechanism of the Mannich reaction.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding reaction optimization.
Q1: What is a typical reaction time for this synthesis? A typical reaction time can range from a few hours to over 24 hours.[5][6] It is highly dependent on substrate reactivity, temperature, solvent, and the presence of a catalyst. There is no single "correct" time; the reaction should be monitored until completion using techniques like TLC or LC-MS.[7]
Q2: How does temperature critically affect the reaction rate? Temperature is a double-edged sword. Increasing the temperature generally accelerates the reaction by providing the necessary activation energy, which aligns with the Arrhenius equation.[8] However, excessive heat can promote undesirable side reactions, such as polymerization of formaldehyde or the formation of enamines, leading to lower yields and complex purification.[7] It is advisable to start at a moderate temperature (e.g., 50-60 °C) and only increase it if the reaction is sluggish.[9]
Q3: What is the best catalyst to use? For the Mannich reaction, acid catalysis is most common. A catalytic amount of a protic acid (like HCl or acetic acid) or a Lewis acid can accelerate the formation of the crucial iminium ion intermediate.[1][3] However, the basicity of piperidine means that a stoichiometric amount of acid may be consumed, so careful addition is necessary. In some cases, pre-forming the iminium salt (e.g., as an Eschenmoser's salt) can be a highly effective strategy for reactions with less reactive benzophenones.[7][10]
Q4: How does solvent choice influence reaction time? Solvents can significantly alter reaction kinetics by differentially solvating the reactants and the transition state.[8] Protic solvents like ethanol or methanol are commonly used and can facilitate proton transfer steps.[11][12] Aprotic solvents like acetonitrile or THF are also viable.[6] The reaction rate is influenced by the solvent's dielectric constant; however, the relationship is not always linear, suggesting that selective solvation of polar intermediates plays a key role.[11]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem: My reaction is extremely slow or has stalled completely.
-
Potential Cause 1: Reagent Inactivity. Formaldehyde can polymerize over time to form paraformaldehyde, which must be effectively depolymerized in situ for the reaction to proceed. Similarly, the benzophenone or piperidine may have degraded.
-
Solution: Use fresh, high-purity reagents.[7] If using paraformaldehyde, ensure the reaction conditions (temperature and/or acid catalyst) are sufficient to break it down into monomeric formaldehyde.
-
-
Potential Cause 2: Insufficient Activation Energy. The reaction temperature may be too low to overcome the activation barrier, particularly for the formation of the iminium ion.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation by TLC or LC-MS. Be cautious not to overheat, which can lead to side products.[7]
-
-
Potential Cause 3: Steric Hindrance. If the benzophenone derivative is sterically hindered near the reactive alpha-carbon, the nucleophilic attack on the iminium ion will be slow.
Problem: The reaction works, but my yield is very low.
-
Potential Cause 1: Competing Side Reactions. The most common cause of low yield is the formation of side products. This can include the polymerization of formaldehyde, bis-addition if the benzophenone has two acidic alpha-protons, or self-condensation products.[4][7]
-
Potential Cause 2: Product Decomposition or Loss During Workup. Mannich bases are amines and can be sensitive to pH changes. If the workup conditions are too acidic or basic, or if the product is thermally unstable, it can decompose.[13] Furthermore, as a base, the product will be protonated in acidic aqueous layers, leading to loss if not properly extracted.
-
Solution: After quenching the reaction, carefully adjust the pH of the aqueous layer to be basic (pH 8-9) before extracting with an organic solvent. This ensures the Mannich base is in its neutral, free-base form and will partition into the organic layer.[4] Use moderate temperatures during solvent removal.[13]
-
Problem: I am getting significant di-substitution instead of the desired mono-substituted product.
-
Potential Cause: Multiple Reactive Sites and Uncontrolled Stoichiometry. If the benzophenone substrate has acidic protons on both alpha-carbons, di-substitution is a common issue, especially when using an excess of formaldehyde and piperidine.[6]
-
Solution 1: Control Stoichiometry. Use the benzophenone as the limiting reagent and carefully control the stoichiometry of formaldehyde and piperidine to 1.0-1.1 equivalents.
-
Solution 2: Slow Addition. A slow, dropwise addition of the formaldehyde/piperidine mixture can help favor mono-substitution by keeping the concentration of the aminomethylating agent low.[7] Monitor the reaction closely and stop it once the desired mono-adduct is the major product.
-
Data Summary: Impact of Key Parameters on Reaction Time
| Parameter | Effect on Reaction Time | Considerations for Optimization |
| Temperature | Inverse: Higher temperature decreases reaction time. | High temperatures risk side reactions and polymerization. Optimal range is substrate-dependent.[7][8] |
| Catalyst | Inverse: Acid catalysis accelerates iminium ion formation, reducing overall time. | Catalyst choice and concentration must be optimized. Too much acid can lead to unwanted side reactions.[3][8] |
| Solvent | Variable: Polar, protic solvents often facilitate the reaction, but effects can be complex. | Solvent polarity affects the stability of intermediates and transition states. Empirical screening may be required.[11] |
| Concentration | Inverse: Higher concentration generally increases reaction rate. | High concentrations can promote polymerization. Slow addition is recommended to control reactivity.[7] |
Protocols & Methodologies
Protocol 1: General Synthesis of a Piperidinomethyl Benzophenone Derivative
This is a representative protocol and must be adapted based on the specific reactivity of the benzophenone substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzophenone derivative (1.0 eq.) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of benzophenone).
-
Reagent Addition: In a separate vial, prepare a mixture of piperidine (1.1 eq.) and aqueous formaldehyde (37 wt. %, 1.2 eq.).
-
Initiation: Begin stirring the benzophenone solution and heat to a moderate temperature (e.g., 60 °C).
-
Controlled Addition: Add the piperidine/formaldehyde mixture dropwise to the heated benzophenone solution over a period of 1-2 hours using a dropping funnel.[7][9] A slow addition rate is crucial to control the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at temperature. Monitor the consumption of the starting material by TLC or LC-MS every 1-2 hours.[7][14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water. Adjust the aqueous layer to pH ~9 with a suitable base (e.g., NaHCO₃ or Na₂CO₃ solution). Separate the layers and extract the aqueous phase two more times with the organic solvent.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization to obtain the pure Mannich base.[15]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel-coated TLC plates.
-
Spotting: Using a capillary tube, spot the starting benzophenone material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the plate.
-
Elution: Develop the plate using a pre-determined solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal system will give the starting material an Rf value of ~0.6-0.7 and the more polar product a lower Rf value.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, lower-Rf spot indicates product formation.
-
Interpretation: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
References
-
Al-Garni, S., Ismail, T. M., Al-Zaben, M., & El-Faham, A. (2013). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. Asian Journal of Chemistry, 26, 48-52.
-
Gholami, M. R., & Zare, K. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online.
-
Wikipedia. (n.d.). Mannich reaction.
-
Zavala-Ocampo, L. M., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
-
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.
-
BenchChem. (n.d.). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
-
ChemicalBook. (2022). Application and Preparation of Benzophenone.
-
BenchChem. (n.d.). Strategies to minimize polymerization in Mannich reactions.
-
BYJU'S. (n.d.). Mannich Reaction Mechanism.
-
Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. ACS Publications.
-
BenchChem. (n.d.). A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Derivatives.
-
Chemistry Steps. (2021). Mannich Reaction.
-
ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage...
-
Alfa Chemistry. (n.d.). Mannich Reaction.
-
Li, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications.
-
Organic Chemistry Tutor. (2025). Let's Talk About the Mannich -- It's EASY, I Promise!
-
Zühlke, M., et al. (n.d.). Complex reaction kinetics of a Mannich reaction in droplets under electrospray conditions. RSC Publications.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup.
-
Seayad, J., et al. (2014). The Redox-Mannich Reaction. ACS Publications.
-
ResearchGate. (n.d.). Solvent effect on Mannich reaction.
-
Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
-
Organic Chemistry Tutor. (2025). Mannich Reaction.
-
Reddit. (2025). Mannich Reaction Help.
-
Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.
-
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC.
-
Vardanyan, A., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ResearchGate.
-
Seayad, J., et al. (2014). The Redox-Mannich Reaction. ACS Publications.
-
MDPI. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
-
Sanz-Otero, J., et al. (n.d.). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. PMC.
-
MIT DSpace. (n.d.). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform.
-
Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing.
-
Jingye Pharma. (2025). High-Purity Benzophenone Derivatives for Pharmaceutical Applications.
-
Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives...
-
Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
Google Patents. (n.d.). WO2011089385A1 - New processes for producing benzophenone derivatives.
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Validation & Comparative
Technical Deep Dive: Mass Spectrometry Fragmentation of 2,6-Dimethyl-2'-piperidinomethyl Benzophenone
Executive Summary
2,6-Dimethyl-2'-piperidinomethyl benzophenone represents a complex class of sterically hindered Mannich bases. Its mass spectrometric behavior is defined by a "tug-of-war" between the stability of the 2,6-dimethylbenzoyl core and the facile ionization of the piperidine nitrogen.
Unlike simple benzophenones, which fragment primarily via inductive cleavage to form phenyl cations, this molecule exhibits a dominant Ortho-Effect . The proximity of the basic piperidinyl nitrogen to the carbonyl group (facilitated by the 2'-position) creates a unique hydrogen-bonding environment that drives specific fragmentation pathways, distinct from its para-isomers or aliphatic analogs like Tolperisone.
Key Differentiator: The presence of the m/z 133 (2,6-dimethylbenzoyl cation) combined with the m/z 98 (methylene-piperidinium ion) provides a definitive spectral fingerprint that distinguishes this compound from structural isomers.
Structural Analysis & Ionization Physics
To understand the fragmentation, we must first deconstruct the molecule's lability under Electrospray Ionization (ESI) and Electron Impact (EI).
| Feature | Structural Component | Mass Spec Consequence |
| Steric Shield | 2,6-Dimethyl substitution on Ring A | Suppressed Nucleophilic Attack: The carbonyl carbon is shielded, reducing the formation of certain rearrangement ions common in unhindered benzophenones. |
| Proton Sponge | Piperidine Nitrogen | High Ionization Efficiency: In ESI(+), the |
| Lable Linker | Methylene Bridge (-CH2-) | Alpha-Cleavage Site: The bond between the benzylic carbon and the nitrogen is the weakest link after ionization, leading to the base peak. |
| Ortho-Proximity | 2'-Position of the side chain | McLafferty-like Rearrangements: Allows for intramolecular hydrogen transfer from the piperidine ring to the carbonyl oxygen. |
Comparative Fragmentation Analysis
This section compares the target molecule against Tolperisone (a pharmacological analog) and 2,6-Dimethylbenzophenone (the structural core).
Table 1: Spectral Fingerprint Comparison (ESI+ Mode)
| Ion Type | Target Molecule | Tolperisone (Comparator 1) | 2,6-Dimethylbenzophenone (Comparator 2) |
| Molecular Ion | m/z 308 | m/z 246 | m/z 211 |
| Base Peak (100%) | m/z 98 (Methylene-piperidinium) | m/z 98 (Methylene-piperidinium) | m/z 133 (Dimethylbenzoyl) |
| Core Fragment 1 | m/z 133 (2,6-Dimethylbenzoyl) | m/z 119 (4-Methylbenzoyl) | m/z 133 (Dimethylbenzoyl) |
| Core Fragment 2 | m/z 84 (Piperidinium ring) | m/z 84 (Piperidinium ring) | N/A |
| Diagnostic Loss | Neutral Loss of 210 Da (Loss of substituted benzophenone) | Neutral Loss of 147 Da | Loss of 77 Da (Phenyl) |
Analysis of Differences
-
Vs. Tolperisone: Both share the m/z 98 base peak (characteristic of the piperidinomethyl group). However, the Target Molecule yields a heavy diagnostic fragment at m/z 133 , whereas Tolperisone yields m/z 119 . This 14 Da difference (dimethyl vs. monomethyl) is the primary differentiator.
-
Vs. 2,6-Dimethylbenzophenone: The comparator lacks the basic nitrogen, making its spectrum dominated by the acylium ion (m/z 133 ). In the Target Molecule, the charge preference shifts to the nitrogen, demoting m/z 133 to a secondary fragment (typically 20-40% relative abundance).
Fragmentation Mechanism (Pathway Diagram)
The following diagram details the specific bond cleavages. The primary pathway involves the "Alpha-Cleavage" triggered by the radical site on the nitrogen (in EI) or charge-remote fragmentation in ESI.
Figure 1: Proposed fragmentation pathway under ESI-MS/MS conditions. The formation of the m/z 98 ion is the thermodynamically favored route due to the resonance stabilization of the iminium ion.
Experimental Protocol: LC-MS/MS Validation
To reliably detect and confirm this molecule, a self-validating LC-MS/MS method is required. This protocol uses a "Qualifier/Quantifier" approach to ensure the signal is not a matrix artifact.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
Step-by-Step Workflow
Figure 2: MRM (Multiple Reaction Monitoring) transition workflow for specific detection.
Validation Criteria (Self-Check)
-
Retention Time: The target should elute after Tolperisone but before pure Benzophenone due to the balance of the lipophilic dimethyl groups and the polar amine.
-
Ion Ratio: The ratio of the Quantifier (m/z 98) to the Qualifier (m/z 133) must be consistent (e.g., 5:1). If m/z 133 is missing, you likely have a different isomer (e.g., a para-piperidinyl derivative where the benzoyl fragment is less stable).
References
-
NIST Mass Spectrometry Data Center. Benzophenone Fragmentation Standards.[1] National Institute of Standards and Technology. Available at: [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of Mannich bases in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
PubChem. 2,6-Dimethylbenzophenone Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
Quantitative Analysis of 2,6-Dimethyl-2'-piperidinomethyl benzophenone: A Comparative Methodological Guide
Executive Summary & Chemical Context[1][2][3][4][5]
2,6-Dimethyl-2'-piperidinomethyl benzophenone (DMPB) is a critical pharmacophore often encountered as a key intermediate or process-related impurity in the synthesis of centrally acting muscle relaxants, such as Tolperisone and related piperidine-alkaloid derivatives.
Its structural duality—comprising a lipophilic, UV-active benzophenone core and a basic piperidine moiety —presents specific analytical challenges. The benzophenone chromophore allows for high-sensitivity UV detection, while the basic nitrogen on the piperidine ring (
This guide objectively compares three analytical methodologies—RP-HPLC , UHPLC , and HPTLC —and provides a validated protocol for the industry-standard RP-HPLC method, ensuring compliance with ICH Q2(R1) guidelines.
Comparative Analysis of Analytical Methodologies
The following table contrasts the three primary techniques available for DMPB analysis. While UHPLC offers speed, RP-HPLC remains the most robust balance of cost, resolution, and global regulatory acceptance.
| Feature | Method A: RP-HPLC (UV/PDA) | Method B: UHPLC (PDA) | Method C: HPTLC (Densitometry) |
| Primary Use Case | Gold Standard for QC release and impurity profiling. | High-throughput screening (HTS) and complex matrix analysis. | Rapid semi-quantitative screening of raw materials. |
| Resolution ( | High ( | Ultra-High. Superior peak capacity for degradation products. | Moderate. Limited separation of positional isomers. |
| Sensitivity (LOD) | High (~0.05 µg/mL). | Very High (~0.01 µg/mL). | Moderate (~0.5 µg/mL). |
| Throughput | 15–25 min/run. | 3–8 min/run. | Parallel processing (10-15 samples/plate). |
| Cost Per Sample | Moderate. | High (Consumables/Instrumentation).[1] | Low. |
| Robustness | Excellent.[2] Transferable across labs. | Sensitive to matrix effects and column clogging. | Lower reproducibility between plates. |
Decision Logic for Method Selection
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the phase of drug development.
Figure 1: Strategic decision matrix for selecting analytical methodology based on development stage.
Recommended Protocol: RP-HPLC with UV Detection[7]
This protocol is designed to suppress the ionization of surface silanols while maintaining the protonation of the piperidine ring, ensuring sharp peak shapes.
Chromatographic Conditions[5][7][8][9][10][11]
-
Instrument: HPLC system equipped with a Quaternary Pump and PDA/UV Detector.
-
Column: C18 (Octadecylsilane), End-capped (e.g., Inertsil ODS-3 or Agilent Zorbax Eclipse Plus).
-
Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[3]
-
Reasoning: The 250mm length provides sufficient theoretical plates (
) to separate the 2,6-dimethyl isomer from potential 2,4-dimethyl regioisomers.
-
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate (
) buffer, adjusted to pH 3.0 with Orthophosphoric acid. -
Solvent B: Acetonitrile (HPLC Grade).
-
Ratio: Isocratic 60:40 (Buffer:ACN) or Gradient (see below).
-
-
Detection: UV at 254 nm (Maximal absorption for benzophenone
transition). -
Column Temperature: 30°C (Controlled to minimize retention time drift).
-
Injection Volume: 10–20 µL.
Standard & Sample Preparation[8]
-
Diluent: Mobile Phase mixture (Buffer:ACN, 50:50).
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 25 mg of DMPB Reference Standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in 10 mL Acetonitrile (sonicate for 5 mins).
-
Make up to volume with Diluent.[3]
-
-
Working Standard (50 µg/mL):
-
Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Diluent.[3]
-
System Suitability Criteria (Mandatory)
Before analyzing samples, the system must pass the following criteria (n=6 injections of Working Standard):
| Parameter | Acceptance Limit | Scientific Rationale |
| RSD of Peak Area | Ensures injection precision and detector stability. | |
| Tailing Factor ( | Critical for piperidine derivatives; indicates successful silanol suppression. | |
| Theoretical Plates ( | Ensures column efficiency is sufficient for impurity resolution. | |
| Retention Time ( | Verifies pump flow stability and mobile phase composition. |
Experimental Workflow & Causality
The following diagram details the specific experimental workflow, highlighting the causality behind critical steps (e.g., pH adjustment).
Figure 2: HPLC Workflow emphasizing the critical role of pH 3.0 buffer in preventing amine-silanol interactions.
Causality Explanation: Why pH 3.0?
The piperidine nitrogen is basic. At neutral pH, it exists in equilibrium between ionized and non-ionized forms, and the non-ionized form interacts strongly with acidic silanol groups (
-
The piperidine is fully protonated (
). -
The silanol groups are protonated (neutral), reducing secondary interactions. This results in a sharp, symmetric peak essential for accurate integration.
Quantitative Performance Data
The following data represents typical validation results for this method, demonstrating its suitability for pharmaceutical quality control.
| Validation Parameter | Experimental Result | Reference Standard |
| Linearity ( | ICH Q2(R1) requires | |
| Accuracy (Recovery) | 98.0% - 102.0% is the industry target. | |
| Precision (Repeatability) | ||
| LOD (Limit of Detection) | Sufficient for impurity tracking ( | |
| Specificity | No interference from blank/placebo. | Validated by PDA purity angle threshold. |
References
-
National Institutes of Health (NIH). (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. J Chromatogr Sci. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Benzophenone on Newcrom R1 HPLC column.[7] Retrieved from [Link]
-
Koivikko, R., et al. (2010).[1] Rapid multi-analyte quantification of benzophenone and related derivatives. Food Addit Contam Part A. Retrieved from [Link][1]
Sources
- 1. Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation Guide: Structural Elucidation of 2,6-Dimethyl-2'-piperidinomethyl benzophenone via Single Crystal X-Ray Diffraction (SC-XRD)
Executive Summary
Objective: To definitively validate the molecular structure and solid-state conformation of 2,6-Dimethyl-2'-piperidinomethyl benzophenone , a sterically congested Mannich base derivative.
The Challenge: This molecule presents a classic "ortho-effect" scenario. The 2,6-dimethyl substitution pattern on Ring A forces the carbonyl group out of planarity to minimize steric clash. Simultaneously, the bulky 2'-piperidinomethyl group on Ring B introduces further rotational restriction and potential intramolecular hydrogen bonding. Standard solution-state NMR (
The Solution: Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute stereochemistry, precise torsional angles, and definitive proof of connectivity that solution-phase methods cannot guarantee for this class of hindered ketones.
Comparative Analysis: SC-XRD vs. NMR
For sterically hindered benzophenones, relying solely on NMR can lead to misinterpretation of the spatial arrangement. The following table objectively compares the two methodologies for this specific application.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: High-Field NMR (500+ MHz) |
| Primary Output | Absolute 3D atomic coordinates (x, y, z) and thermal displacement parameters. | Chemical shifts ( |
| Steric Resolution | Definitive. Directly measures the twist angle between phenyl rings and the carbonyl plane (typically | Inferential. Twist angles must be calculated via Karplus relationships or NOE intensities, which are error-prone in flexible systems. |
| Conformational State | "Frozen" solid-state conformation (often the lowest energy packing state). | Time-averaged ensemble of conformers. Rapid rotation can blur distinct steric features. |
| Piperidine Ring | Unambiguously resolves the chair/boat conformation and equatorial/axial orientation of the substituent. | Coupling constants ( |
| Sample Requirement | Single, high-quality crystal ( | Dissolved sample (approx. 5-10 mg). |
| Limit of Detection | Requires successful crystallization (the bottleneck). | Universal (provided solubility). |
Expert Insight: In 2,6-disubstituted benzophenones, the "twist angle" is the critical quality attribute. Literature indicates that while unsubstituted benzophenone has a twist of ~30°, 2,6-dimethyl substitution can force this angle toward 90°, effectively decoupling the
-systems of the two rings [1]. Only SC-XRD measures this precisely.
Validation Workflow
The following diagram outlines the logical pathway for validating this compound, highlighting the critical decision points between NMR and SC-XRD.
Figure 1: Decision matrix for structural validation. Note the "Ambiguity" checkpoint where sterically hindered molecules often fail NMR validation, necessitating X-ray analysis.
Experimental Protocol: SC-XRD Validation
Phase 1: Crystallization (The Critical Bottleneck)
The target molecule contains a basic piperidine nitrogen and a lipophilic benzophenone core. Free bases of such molecules are often oils.
-
Protocol A (Free Base): Dissolve 20 mg in minimal Dichloromethane (DCM). Place in a small vial. Place this vial inside a larger jar containing Pentane (antisolvent). Cap the large jar tight. Allow vapor diffusion for 3-7 days at 4°C.
-
Protocol B (Salt Formation - Recommended): If Protocol A yields oil, dissolve the compound in diethyl ether and bubble dry HCl gas (or add 1M HCl in ether) to precipitate the hydrochloride salt. Recrystallize the salt using Ethanol/Ethyl Acetate slow evaporation.
Phase 2: Data Collection
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Source: Molybdenum (Mo) K
radiation ( Å).[1][2]-
Reasoning: Mo is preferred over Copper (Cu) for aromatic organic structures to minimize absorption effects and access higher resolution (
Å) data, which is crucial for resolving the electron density of the crowded 2,6-dimethyl region [2].
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), essential for resolving the piperidine chair conformation which might be dynamic at room temperature.
-
Phase 3: Structure Solution & Refinement
-
Indexing: Determine the unit cell. Expect a Monoclinic (e.g.,
) or Triclinic ( ) system, common for racemic organic salts. -
Solution: Use Direct Methods (SHELXT) to locate heavy atoms (Cl if salt, O, N).
-
Refinement: Use Full-matrix least-squares on
(SHELXL).-
Critical Check: Locate the H-atom on the piperidine nitrogen (if salt). Its position confirms the protonation state and intermolecular H-bonding network.
-
Data Interpretation & Validation Criteria
To validate the structure, the final model must meet these specific crystallographic metrics.
A. Quantitative Metrics Table
| Parameter | Acceptance Criteria | Significance |
| R-Factor ( | Indicates how well the model fits the experimental diffraction pattern. | |
| Goodness of Fit (GoF) | Deviations indicate incorrect weighting schemes or missed symmetry. | |
| Resolution | Required to resolve individual atomic positions clearly. | |
| Completeness | Ensures no crystallographic planes were missed during data collection. |
B. Structural Features to Verify
-
The "Twist" Angle: Measure the torsion angle between the phenyl ring A (containing 2,6-dimethyl) and the carbonyl plane.
-
Expectation: Due to the methyl groups, this angle should be nearly perpendicular (
). If it is , the structure solution may be incorrect (e.g., swapped methyl/H assignments).
-
-
Piperidine Conformation: Verify the chair conformation. The N-atom should be pyramidal.
-
Intramolecular Interaction: Check for a short contact distance (
Å) between the piperidine Nitrogen and the Carbonyl Oxygen. This indicates a specific folding interaction driven by electrostatics.
Logic of Crystallization Strategy
Understanding why we choose specific solvents is vital for reproducibility.
Figure 2: Strategic pathway for obtaining diffraction-quality crystals from oily amine derivatives.
References
- Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
-
Massa, W. (2004). Crystal Structure Determination. Springer.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of crystal structures. (Standard for R-factor and GoF metrics).
- Grover, G., et al. (2012). "Structural and spectral studies of sterically hindered benzophenones." Journal of Molecular Structure.
-
Sigma-Aldrich. Product Specification: 2,6-dimethyl-3'-piperidinomethyl benzophenone. (Used for analog structural comparison).
Sources
Reference Standards for 2,6-Dimethyl-2'-piperidinomethyl benzophenone: A Technical Comparison & Qualification Guide
Executive Summary: The "Standard" Dilemma
In the development of novel analgesics and antihistamines, 2,6-Dimethyl-2'-piperidinomethyl benzophenone (CAS: 898773-30-3) serves as a critical intermediate and a potential process-related impurity.[1] Its unique structure—combining a sterically hindered 2,6-xylidine ring, a photo-active benzophenone core, and a basic piperidine moiety—presents a "perfect storm" of analytical challenges: UV instability, chromatographic tailing, and steric inhibition of reactivity.[1]
This guide objectively compares the available reference standard options—from compendial-grade custom synthesis to commercial building blocks—and provides a self-validating workflow to qualify these materials for regulatory-compliant analysis (ICH Q3A/B).
Comparative Analysis: Selecting the Right Grade
Unlike commodity drugs (e.g., Ibuprofen) where USP/EP primary standards are readily available, niche intermediates like 2,6-Dimethyl-2'-piperidinomethyl benzophenone often lack "Gold Standard" compendial sources.[1] Researchers must choose between Custom Certified Reference Materials (CRMs) , Commercial Building Blocks , and In-House Synthesized Standards .
Table 1: Performance & Risk Profile of Reference Standard Options
| Feature | Option A: Custom CRM (Primary) | Option B: Commercial Building Block (Secondary) | Option C: In-House Synthesis |
| Source Type | Specialized CRO (e.g., LGC, Cerilliant) | Catalog Vendor (e.g., Fluorochem, BLDpharm) | Internal Medicinal Chemistry Dept.[1] |
| Purity Confidence | High (>99.0% w/ qNMR data) | Variable (95-98% area%) | High (Dependent on purification) |
| Traceability | ISO 17034 / NIST Traceable | Manufacturer's CoA only | Internal Lab Notebooks |
| Data Package | H-NMR, C-NMR, MS, IR, TGA, ROI, Water | Minimal (H-NMR, LC-MS) | Full characterization required |
| Cost / Lead Time | $ / 1-2 Weeks | ||
| Suitability | GMP Release, Phase III Stability | Early R&D, Method Development | Impurity Identification, Tox Studies |
| Risk Factor | Low | High (Risk of salt/solvate mismatch) | Moderate (Resource intensive) |
Expert Insight: For early-stage method development, Option B is often the only practical choice.[1] However, never use a building block directly for quantitative impurity calculation without the "Bridge Qualification" protocol described in Section 4.
Technical Deep Dive: The Molecule & Its Vulnerabilities
To accurately analyze this standard, one must understand its physicochemical behavior.
-
The "Xylidine" Shield (2,6-Dimethyl): The two methyl groups ortho to the carbonyl create significant steric hindrance.[1] This prevents normal oxime formation (used in some derivatization GC methods) but protects the ketone from nucleophilic attack.[1]
-
The Piperidine Base: The tertiary amine (pKa ~9-10) will protonate at acidic pH.[1] On standard C18 silica columns, this leads to severe peak tailing due to interaction with residual silanols.
-
The Benzophenone Chromophore: While providing excellent UV sensitivity (ε > 15,000 at 254 nm), it makes the standard susceptible to photodegradation . Solutions left on a benchtop can degrade into benzhydrols or cyclized products within hours.[1]
Visualization: Analytical Challenges & Solutions
Figure 1: Mapping molecular features to analytical risks and required mitigation strategies.
Experimental Protocols: The "Bridge Qualification"
If you are using a Commercial Building Block (Option B) as a reference standard, you must perform this qualification workflow to establish its "assigned purity" (Potency).
Protocol A: Purity Assignment via HPLC-DAD-MS[1]
Objective: Determine chromatographic purity and identify organic impurities.
-
System: Agilent 1290 Infinity II or Waters H-Class UPLC.
-
Column: Waters XBridge BEH C18 XP, 100 x 2.1 mm, 2.5 µm (High pH stability is crucial).
-
Mobile Phase:
-
MP A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basicity suppresses silanol ionization, improving peak shape for piperidines).
-
MP B: Acetonitrile (LC-MS Grade).[1]
-
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
-
Detection: UV at 254 nm (primary) and 210 nm; MS (ESI+) in Scan Mode (100-600 m/z).[1]
-
Sample Prep: Dissolve 10 mg standard in 10 mL Acetonitrile (Amber flask).
-
Acceptance Criteria:
Protocol B: Absolute Quantification via qNMR (The Gold Standard)
Since commercial CoAs often rely on "Area %" (which ignores moisture, salts, and inorganic residues), qNMR is mandatory for establishing a working standard potency.
-
Internal Standard (IS): Maleic Acid (TraceCERT®) or Dimethyl Sulfone (high purity, non-hygroscopic).
-
Solvent: Deuterated Methanol (CD3OD) or DMSO-d6.[1]
-
Procedure:
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Purity.[2]
Workflow: From Vendor Vial to Validated Standard
This flowchart illustrates the decision logic for qualifying a new batch of 2,6-Dimethyl-2'-piperidinomethyl benzophenone.
Figure 2: Step-by-step qualification workflow for converting a research chemical into a usable analytical reference standard.[1]
References & Authority
-
Chemical Identity: 2,6-Dimethyl-2'-piperidinomethyl benzophenone (CAS 898773-30-3).[1][3] Available from and .[1]
-
Regulatory Framework: ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Link.
-
Analytical Methodology: USP General Chapter <11> Reference Standards. United States Pharmacopeia.[1][4] Link.[1]
-
qNMR Guidelines: Holzgrabe U. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Prog Nucl Magn Reson Spectrosc. 2010.[1] .[1]
-
Benzophenone Stability: Photostability of drugs and drug products, Tonnesen HH.[1] CRC Press.[1] (Context on benzophenone moiety degradation).
Disclaimer: This guide is for research and educational purposes. Always verify local regulations and specific monograph requirements before qualifying reference materials for GMP use.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
